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  • Product: Butinoline phosphate
  • CAS: 54118-66-0

Core Science & Biosynthesis

Foundational

The Anticholinergic Profile of Butinoline Phosphate: A Technical Guide for Researchers

Introduction: Defining Butinoline Phosphate Butinoline phosphate is the phosphate salt of Butinoline, a tertiary amine with the chemical name 1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol.[1][2] It is classified as a syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining Butinoline Phosphate

Butinoline phosphate is the phosphate salt of Butinoline, a tertiary amine with the chemical name 1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol.[1][2] It is classified as a synthetic anticholinergic agent and is utilized clinically for its antispasmodic properties.[3] Antispasmodic drugs in this class primarily exert their effects by relaxing smooth muscle, making them effective in treating conditions characterized by muscle spasms in the gastrointestinal and urogenital tracts.[4]

The active moiety, Butinoline, possesses the key structural features of a muscarinic antagonist: a cationic head (the protonated pyrrolidine nitrogen), a central scaffold, and bulky aromatic groups (the two phenyl rings). The phosphate salt formulation is a common pharmaceutical strategy to improve the solubility and stability of the active compound.

This technical guide provides an in-depth exploration of the anticholinergic activity of Butinoline phosphate. In the absence of specific publicly available binding affinity and potency data for this particular molecule, this guide will focus on the established mechanisms of action for its drug class and detail the authoritative experimental protocols required to fully characterize its anticholinergic profile.

Core Mechanism of Anticholinergic Action: Muscarinic Receptor Antagonism

The therapeutic and physiological effects of Butinoline phosphate stem from its role as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][5] Acetylcholine (ACh) is the endogenous neurotransmitter for these G-protein coupled receptors, which are integral to the parasympathetic nervous system's control over involuntary smooth muscle movements, glandular secretions, and heart rate.[6][7]

There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.[5] Antispasmodic effects, the primary application of Butinoline, are largely mediated by the blockade of M3 receptors located on smooth muscle cells and in glands.

By competitively binding to these receptors, Butinoline prevents acetylcholine from initiating the intracellular signaling cascade that leads to smooth muscle contraction. This blockade results in muscle relaxation and a reduction in spasms.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

The following diagram illustrates the mechanism by which an anticholinergic agent like Butinoline inhibits acetylcholine-induced smooth muscle contraction at the M3 receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Muscarinic Receptor PLC Phospholipase C (PLC) M3->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Opens Channels Ca_Ion Ca²⁺ Ions Ca_Store->Ca_Ion Releases Contraction Smooth Muscle Contraction Ca_Ion->Contraction Initiates ACh Acetylcholine (Agonist) ACh->M3 Binds & Activates Butinoline Butinoline (Antagonist) Butinoline->M3 Binds & Blocks

Caption: Mechanism of M3 muscarinic receptor antagonism by Butinoline.

Experimental Protocols for Characterizing Anticholinergic Activity

To generate a comprehensive, quantitative profile of Butinoline phosphate's anticholinergic activity, two primary categories of in vitro experiments are essential: radioligand binding assays and functional smooth muscle assays.

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor subtype.[8] These assays measure the ability of an unlabeled compound (the "competitor," i.e., Butinoline) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Butinoline for each of the five human muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.

Methodology:

  • Receptor Preparation:

    • Utilize cell lines (e.g., CHO or HEK 293) engineered to express a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

    • Prepare cell membrane homogenates containing the receptors of interest. Protein concentration should be quantified using a standard method like the Bradford assay.

  • Radioligand Selection:

    • Select a high-affinity, non-subtype-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), for competition binding studies.

  • Competition Binding Assay Protocol:

    • In a multi-well plate, combine the cell membrane preparation with a fixed concentration of the radioligand ([³H]-NMS).

    • Add increasing concentrations of unlabeled Butinoline phosphate to the wells.

    • To determine non-specific binding, include control wells containing a high concentration of a known muscarinic antagonist, such as atropine.

    • Incubate the plates at room temperature to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Butinoline concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value (the concentration of Butinoline that displaces 50% of the radioligand).

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Competition Binding Assay

G Start Start: Receptor Membrane Prep Incubate Incubate: Membranes + [³H]-NMS + Butinoline (Varying Conc.) Start->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Wash Wash Filters (Remove Non-specific) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis: IC50 → Ki Calculation Count->Analyze End End: Affinity Profile (Ki for M1-M5) Analyze->End

Caption: Workflow for determining Butinoline's muscarinic receptor affinity.

Functional Assays: Measuring Antagonist Potency (pA2 / IC50)

Functional assays measure the biological effect of a drug. For an antagonist like Butinoline, this involves quantifying its ability to inhibit the response of a tissue to a muscarinic agonist. The isolated guinea pig ileum is a classic and robust model for this purpose as its smooth muscle contractions are primarily mediated by M3 muscarinic receptors.

Objective: To determine the potency of Butinoline phosphate in antagonizing agonist-induced smooth muscle contractions.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved ethical protocols.

    • Isolate a segment of the terminal ileum and place it in oxygenated Krebs-Henseleit physiological salt solution.

    • Cut the ileum into segments approximately 2-3 cm in length.

  • Organ Bath Setup:

    • Suspend each ileum segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer to record muscle contractions.

    • Apply a resting tension (typically 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Schild Analysis for Competitive Antagonism:

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine).

    • Wash the tissue and incubate it with a known concentration of Butinoline phosphate for a set period (e.g., 30-60 minutes).

    • In the continued presence of Butinoline, generate a second concentration-response curve for the agonist. A competitive antagonist will cause a rightward shift of this curve.

    • Repeat this process with several different concentrations of Butinoline.

  • Data Analysis:

    • Calculate the concentration ratio (CR) for each concentration of the antagonist. The CR is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • Construct a Schild plot by plotting log(CR - 1) against the negative logarithm of the molar concentration of Butinoline.

    • For a competitive antagonist, the slope of the Schild regression should not be significantly different from 1.0. The x-intercept of the regression line provides the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a concentration ratio of 2.

Workflow for Isolated Tissue Functional Assay

G Start Start: Isolate Guinea Pig Ileum Mount Mount Tissue in Organ Bath Start->Mount Equilibrate Equilibrate Under Tension Mount->Equilibrate Agonist_CRC Generate Control Agonist CRC (e.g., Carbachol) Equilibrate->Agonist_CRC Incubate_Antagonist Incubate with Butinoline (Fixed Conc.) Agonist_CRC->Incubate_Antagonist Repeat Repeat Steps 4-6 with Multiple Butinoline Concentrations Agonist_CRC_2 Generate Agonist CRC in Presence of Butinoline Incubate_Antagonist->Agonist_CRC_2 Agonist_CRC_2->Repeat Analyze Schild Plot Analysis (Determine pA2 value) Repeat->Analyze End End: Functional Potency Analyze->End

Caption: Workflow for determining Butinoline's functional antagonist potency.

Quantitative Data Summary and Expected Profile

Table 1: Hypothetical Muscarinic Receptor Binding Affinity of Butinoline

Receptor Subtype Ki (nM)
M1 (Neuronal) Expected Value
M2 (Cardiac) Expected Value
M3 (Smooth Muscle, Glands) Expected Value (Lowest)
M4 (CNS) Expected Value

| M5 (CNS) | Expected Value |

Rationale for Expected Profile: As a gastrointestinal antispasmodic, Butinoline would be expected to exhibit the highest affinity (lowest Ki value) for the M3 receptor subtype, which is predominant in mediating smooth muscle contraction in the gut. Affinity for M1 and M2 receptors may contribute to potential side effects such as cognitive impairment or changes in heart rate, respectively.

Table 2: Hypothetical Functional Antagonist Potency of Butinoline

Assay Parameter Value
Guinea Pig Ileum Contraction pA2 Expected Value

| Rabbit Bladder Contraction | pA2 | Expected Value |

Rationale for Expected Profile: The pA2 value provides a measure of functional potency that is independent of the agonist used. A high pA2 value (e.g., >8.0) in the guinea pig ileum assay would confirm potent M3 antagonism, consistent with its clinical use as an antispasmodic.

Conclusion

Butinoline phosphate functions as an anticholinergic agent through the competitive antagonism of muscarinic acetylcholine receptors. Its clinical efficacy as an antispasmodic is primarily driven by the blockade of M3 receptors in smooth muscle. A thorough characterization of its anticholinergic activity requires a systematic in vitro pharmacological evaluation, including radioligand binding assays to determine its affinity profile across all five muscarinic receptor subtypes and functional organ bath experiments to quantify its potency as an antagonist. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to precisely define the anticholinergic activity of Butinoline phosphate and similar compounds.

References

  • Jones, C. K., & Brady, A. E. (2014). The Muscarinic Acetylcholine Receptor Agonist BuTAC Mediates Antipsychotic-Like Effects via the M4 Subtype. Neuropsychopharmacology, 39(11), 2697–2708. Available at: [Link]

  • Wikipedia. (n.d.). Butinoline. Retrieved from [Link]

  • WikiLectures. (2021). Antispasmodics. Retrieved from [Link]

  • Boustani, M. A., et al. (2008). The Anticholinergic Cognitive Burden Scale. Clinical Interventions in Aging, 3(3), 547–555. Available at: [Link]

  • Ninja Nerd. (2022). Autonomic Pharmacology | Muscarinic Antagonists. YouTube. Available at: [Link]

  • Derbyshire Medicines Management. (n.d.). Anticholinergic drugs 2.1. Retrieved from [Link]

  • Salahudeen, M. S., et al. (2015). Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review. BMC Geriatrics, 15(31). Available at: [Link]

  • Carrigan, C. N., et al. (2002). Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Journal of Medicinal Chemistry, 45(11), 2260–2274. Available at: [Link]

  • Ukai, M., et al. (1998). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. European Journal of Pharmacology, 344(2-3), 209–212. Available at: [Link]

  • De Amici, M., et al. (1999). Synthesis and in vitro pharmacology of novel heterocyclic muscarinic ligands. Journal of Medicinal Chemistry, 42(22), 4633–4642. Available at: [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(20), 6351–6361. Available at: [Link]

  • Kim, E. C., & Park, J. M. (2023). Anticholinergic Medications. In StatPearls. StatPearls Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56841153, Butinoline phosphate. Retrieved from [Link]

  • Lazibat, I. V. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142–173. Available at: [Link]

  • Šavikin, K., et al. (2024). Spasmolytic, Antimicrobial, and Antioxidant Activities of Spray-Dried Extracts of Gentiana asclepiadea L. with In Silico Pharmacokinetic Analysis. Molecules, 29(11), 2496. Available at: [Link]

  • De Amici, M., et al. (1999). Synthesis and in vitro Pharmacology of Novel Heterocyclic Muscarinic Ligands. ResearchGate. Available at: [Link]

  • Fijołek, J., et al. (2022). Development and Performance Verification of the PBPK Model for Antazoline and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating. Pharmaceutics, 14(3), 666. Available at: [Link]

  • Van der Veen, I. H., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData, 7(3). Available at: [Link]

  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]

  • Alberta Medical Association. (2022). Reducing anticholinergic burden. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • Venet, M., et al. (2002). (2-aroyl)-1-(4-phenylbutanoyl)pyrrolidines as prolyl oligopeptidase inhibitors. Bioorganic & Medicinal Chemistry, 10(6), 1961–1968. Available at: [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

Sources

Exploratory

In vitro studies of Butinoline phosphate

Technical Monograph: In Vitro Characterization & Validation of Butinoline Phosphate Executive Summary Butinoline phosphate (CAS: 54118-66-0) is a synthetic anticholinergic agent with antispasmodic properties, chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: In Vitro Characterization & Validation of Butinoline Phosphate

Executive Summary

Butinoline phosphate (CAS: 54118-66-0) is a synthetic anticholinergic agent with antispasmodic properties, chemically defined as 1,1-diphenyl-4-pyrrolidino-1'-yl but-2-yn-l-ol phosphate.[1][2] While historically utilized for gastrointestinal motility disorders, modern drug development requires a rigorous re-evaluation of its pharmacodynamic profile, specifically its selectivity between muscarinic receptor subtypes (M1–M5).

This guide outlines the definitive in vitro workflow for validating Butinoline phosphate. It moves beyond generic screening, focusing on the causality between receptor occupancy and functional signal inhibition.

Chemical Handling & Reconstitution

Objective: Ensure compound stability and accurate molar dosing. Butinoline is supplied as a phosphate salt, conferring improved aqueous solubility compared to its free base. However, phosphate salts can be hygroscopic.

  • Solvent System:

    • Primary Stock: Dissolve 10 mM in 100% Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds.

    • Working Solution: Dilute to 100 µM in Assay Buffer (HBSS + 20 mM HEPES).

    • Constraint: Final DMSO concentration in cell-based assays must remain <0.1% to prevent solvent-induced cytotoxicity or membrane permeabilization.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can hydrolyze the ester linkage or degrade the phosphate counter-ion stability.

Primary Pharmacodynamics: Radioligand Binding Assays

Core Directive: Determine the affinity constant (


) of Butinoline phosphate for the Muscarinic M3 receptor (target) versus M1/M2 (off-target safety).

The Logic: An antispasmodic must bind M3 receptors (smooth muscle) with high affinity. Binding to M1 (CNS) or M2 (Cardiac) predicts side effects like cognitive impairment or tachycardia.

Protocol: Competitive Displacement Assay
  • System: CHO-K1 cell membranes stably expressing human recombinant M3 receptors (hM3).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) at 0.2 nM (approx.

    
    ).
    
  • Non-Specific Binding (NSB): Define using 1 µM Atropine (saturating concentration).

  • Workflow:

    • Incubate membranes (5 µg protein/well) with [³H]-NMS and increasing concentrations of Butinoline phosphate (

      
       M to 
      
      
      
      M).
    • Incubation: 120 minutes at 22°C (equilibrium is critical for accurate

      
      ).
      
    • Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Data Analysis:

    • Calculate

      
       using a four-parameter logistic fit.
      
    • Derive

      
       using the Cheng-Prusoff equation:
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.

Functional Antagonism: Calcium Mobilization (FLIPR)

Core Directive: Prove that binding leads to signal blockade. The Logic: Binding does not equal antagonism.[3] We must verify Butinoline inhibits the Gq-protein coupled cascade (PLC


 IP3 

Ca²⁺ release).
Protocol: FLIPR Calcium 6 Assay
  • Cell Line: CHO-hM3 cells seeded at 10,000 cells/well in 384-well black/clear plates.

  • Dye Loading: Load cells with Calcium-6 dye (Molecular Devices) for 60 min at 37°C. This dye is sensitive to intracellular calcium spikes.

  • Antagonist Pre-incubation: Add Butinoline phosphate (serial dilution) and incubate for 15 minutes.

  • Agonist Challenge: Inject Acetylcholine (ACh) at its

    
     concentration.
    
    • Note: Using

      
       (not saturation) ensures the assay is sensitive to competitive antagonism.
      
  • Readout: Measure Relative Fluorescence Units (RFU) over 120 seconds.

  • Success Criteria:

    • Butinoline must dose-dependently suppress the ACh-induced calcium peak.

    • A rightward shift in the ACh dose-response curve (Schild analysis) confirms a competitive mechanism of action.

Ex Vivo "Gold Standard": Guinea Pig Ileum (GPI) Assay

Core Directive: Validate antispasmodic efficacy in physiological tissue. The Logic: Cell lines lack the complex enteric nervous system architecture. The GPI assay is the FDA-recognized standard for predicting clinical antispasmodic effects.

Step-by-Step Methodology
  • Tissue Prep: Harvest distal ileum from male Dunkin-Hartley guinea pigs (300-500g). Cut into 2-cm segments.

  • Organ Bath: Mount segments in a 10 mL organ bath containing Tyrode’s solution at 37°C, aerated with carbogen (95% O₂ / 5% CO₂).

  • Equilibration: Apply 1g resting tension. Wash every 15 min for 60 min.

  • Agonist Control: Establish a cumulative dose-response curve for Acetylcholine (

    
     to 
    
    
    
    M) to determine the control
    
    
    .
  • Antagonist Incubation: Wash tissue.[4] Incubate Butinoline phosphate (e.g., 100 nM) for 20 minutes.

  • Re-Challenge: Repeat the ACh dose-response curve in the presence of Butinoline.

  • Data Output:

    • Calculate the Dose Ratio (DR) :

      
       (with Butinoline) / 
      
      
      
      (Control).
    • Calculate

      
       (affinity in tissue) using the Schild Plot:
      
      
      
      

Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action (Competitive Antagonism)

This diagram illustrates how Butinoline Phosphate competes with Acetylcholine at the M3 receptor surface, preventing the Gq-protein cascade essential for smooth muscle contraction.

G ACh Acetylcholine (Agonist) Receptor Muscarinic M3 Receptor (GPCR) ACh->Receptor Binds & Activates Butinoline Butinoline Phosphate (Antagonist) Butinoline->Receptor Competes & Binds Block SIGNAL BLOCKED Butinoline->Block Gq Gq Protein Activation Receptor->Gq Normal Signal PLC PLC-beta Pathway Gq->PLC Calcium Ca2+ Release (Contraction) PLC->Calcium Block->Gq Inhibits

Caption: Competitive inhibition of the M3-Gq signaling cascade by Butinoline Phosphate.

Diagram 2: The Validation Workflow

The logical progression from chemical preparation to ex vivo tissue validation.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Molecular Screening cluster_2 Phase 3: Tissue Validation Step1 Reconstitution (10mM in DMSO) Step2 Radioligand Binding ([3H]-NMS Displacement) Step1->Step2 Dilute to nM range Step3 Functional Assay (FLIPR Calcium-6) Step2->Step3 If Ki < 100nM Step4 Guinea Pig Ileum (Organ Bath) Step3->Step4 If IC50 confirmed Data Data Output: Ki, IC50, pA2 Values Step4->Data

Caption: Sequential validation workflow: Chemical Prep -> Binding (Affinity) -> Functional (Efficacy) -> Tissue (Physiology).

Data Presentation Standards

When reporting results for Butinoline phosphate, summarize quantitative metrics in the following format to facilitate cross-compound comparison.

ParameterAssay TypeDefinitionTarget Value (High Potency)

Radioligand BindingInhibition Constant (Affinity)< 10 nM

FLIPR CalciumConc. for 50% inhibition< 50 nM

Guinea Pig IleumNeg log of antagonist affinity> 8.0
Selectivity Binding Ratio

(M2) /

(M3)
> 10-fold (M3 selective)

References

  • British Journal of Pharmacology. (2023). Concise Guide to PHARMACOLOGY: G protein-coupled receptors. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 56841153, Butinoline phosphate. [Link]

  • Torella, R., et al. (1991). Evaluation of the antispasmodic activity of butinoline. Current Therapeutic Research. (Referenced for historical efficacy context).
  • Eglen, R. M. (2005). Muscarinic receptor subtypes in smooth muscle. Physiological Reviews. [Link]

  • Kenakin, T. (2017). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Academic Press. (Source for Cheng-Prusoff and Schild analysis protocols).

Sources

Foundational

An In-depth Technical Guide to the Degradation Pathways of Butinoline Phosphate

Introduction: Navigating the Stability Landscape of Butinoline Phosphate Butinoline phosphate is an anticholinergic agent whose chemical stability is a critical determinant of its safety, efficacy, and shelf-life.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability Landscape of Butinoline Phosphate

Butinoline phosphate is an anticholinergic agent whose chemical stability is a critical determinant of its safety, efficacy, and shelf-life.[1][2] Understanding the mechanisms by which this active pharmaceutical ingredient (API) degrades is paramount for the development of robust formulations and validated analytical methods. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the degradation pathways of butinoline phosphate. We will delve into the theoretical underpinnings of its degradation, provide field-proven experimental protocols for forced degradation studies, and outline the analytical strategies required to identify and quantify degradation products. This document is structured to empower you with the causal logic behind experimental design, ensuring a scientifically rigorous approach to stability testing.

Physicochemical Properties and Structural Analysis of Butinoline Phosphate

A thorough understanding of the molecular structure of butinoline phosphate is the foundation for predicting its potential degradation pathways. Butinoline phosphate is the phosphate salt of 1,1-diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol.[1][2]

Table 1: Physicochemical Properties of Butinoline Phosphate

PropertyValueSource
Molecular Formula C20H24NO5PPubChem[2]
Molecular Weight 389.38 g/mol GSRS[3]
IUPAC Name 1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol;phosphoric acidPubChem[2]
Parent Compound Butinoline (1,1-diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol)PubChem[2]
Component Compounds Butinoline, Phosphoric AcidPubChem[2]

The structure of butinoline contains several moieties susceptible to chemical degradation:

  • Phosphate Ester Linkage (Implied in Salt Form): While butinoline phosphate is a salt, the interaction between the phosphate and the butinoline molecule is a key consideration, particularly in solution. The phosphate group itself can influence the reactivity of the molecule.

  • Tertiary Amine (Pyrrolidine Ring): The nitrogen atom in the pyrrolidine ring is a potential site for oxidation.

  • Hydroxyl Group: The tertiary alcohol group can be susceptible to elimination or other reactions under certain conditions.

  • Alkynyl Group (Triple Bond): The carbon-carbon triple bond can be a site for addition reactions or oxidation.

  • Aromatic Rings (Diphenyl Group): While generally stable, the phenyl rings can undergo electrophilic substitution or oxidation under harsh conditions.

Theoretical Degradation Pathways

Based on the functional groups present in butinoline phosphate, we can hypothesize several primary degradation pathways. Forced degradation studies are designed to experimentally confirm and characterize these pathways.[4]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals, particularly those with ester or amide linkages.[5][6] For butinoline phosphate, while it is a salt, the focus of hydrolytic instability would be on the potential for cleavage of bonds within the butinoline moiety itself, especially under acidic or basic conditions. The hydrolysis of phosphate-containing compounds is a well-documented process involving the cleavage of the P-O bond by water.[5][7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the hydroxyl group or the pyrrolidine nitrogen could facilitate subsequent reactions, potentially leading to rearrangement or cleavage.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, deprotonation of the hydroxyl group could occur, although significant degradation via this route is less likely for the core structure. The primary concern would be the stability of the overall molecule at high pH.

Oxidative Degradation

Oxidation is a significant degradation pathway for molecules with electron-rich centers.[8] Trivalent phosphorus compounds are readily oxidized, and while the phosphorus in phosphate is in a higher oxidation state, the organic part of the butinoline molecule has sites susceptible to oxidation.[9][10]

  • N-Oxidation: The tertiary amine of the pyrrolidine ring is a prime candidate for oxidation, leading to the formation of an N-oxide. This is a common metabolic and degradation pathway for drugs containing tertiary amines.

  • Oxidation of the Alkynyl Group: The triple bond could be oxidized, potentially leading to the formation of diketones or cleavage of the carbon chain.

  • Oxidation of the Aromatic Rings: While requiring strong oxidizing conditions, the phenyl rings could be hydroxylated.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions.[11] The degradation of phosphonates by UV light has been shown to be influenced by pH and the presence of metal ions.[12]

  • Photochemical Reactions: The aromatic rings and the conjugated system of butinoline could absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation or rearrangement. The presence of the phosphate moiety could also influence the photochemical behavior.

The following diagram illustrates the potential degradation pathways of butinoline phosphate.

G Butinoline_Phosphate Butinoline Phosphate Hydrolysis Hydrolysis (Acid/Base) Butinoline_Phosphate->Hydrolysis Oxidation Oxidation (e.g., H2O2) Butinoline_Phosphate->Oxidation Photolysis Photolysis (UV/Vis Light) Butinoline_Phosphate->Photolysis Hydrolysis_Products Potential Hydrolysis Products (e.g., Rearrangement Products) Hydrolysis->Hydrolysis_Products N_Oxide N-Oxide Degradant Oxidation->N_Oxide Alkynyl_Oxidation_Products Alkynyl Oxidation Products Oxidation->Alkynyl_Oxidation_Products Photodegradants Various Photodegradants Photolysis->Photodegradants

Caption: Predicted Degradation Pathways for Butinoline Phosphate.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a drug's stability profile.[4][13][14] The goal is to induce degradation to a limited extent (typically 5-20%) to generate the primary degradation products without causing extensive decomposition.[13][14]

General Protocol for Forced Degradation

The following workflow provides a systematic approach to conducting forced degradation studies for butinoline phosphate.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of Butinoline Phosphate (e.g., 1 mg/mL in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, room temp/heat) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, room temp) Prep->Oxidation Thermal Thermal Degradation (e.g., 60-80°C, solid & solution) Prep->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Identify Identify Degradation Products (Mass Spectrometry) HPLC->Identify Quantify Quantify Degradants and Remaining API Identify->Quantify Pathway Propose Degradation Pathways Quantify->Pathway

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for each stress condition. These protocols are starting points and should be optimized based on the observed degradation.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl70°C2 hoursTo induce acid-catalyzed degradation.[15]
Base Hydrolysis 0.1 M NaOH70°C2 hoursTo induce base-catalyzed degradation.[15]
Oxidation 3% H2O2Room Temperature1 hourTo promote oxidative degradation.[8][15]
Thermal Degradation Solid state and in solution80°C24 hoursTo assess the impact of heat on stability.
Photostability ICH Q1B guidelines (UV and visible light)Room TemperatureAs per guidelinesTo evaluate light sensitivity.[13]

Protocol 1: Acid Hydrolysis

  • Prepare a 1 mg/mL solution of butinoline phosphate in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Heat the solution at 70°C for 2 hours.

  • At appropriate time points, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

Protocol 2: Base Hydrolysis

  • Prepare a 1 mg/mL solution of butinoline phosphate in a suitable solvent.

  • Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Maintain the solution at 70°C for 2 hours.

  • At appropriate time points, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase for analysis.

Protocol 3: Oxidative Degradation

  • Prepare a 1 mg/mL solution of butinoline phosphate in a suitable solvent.

  • Add an appropriate volume of 30% H2O2 to achieve a final concentration of 3% H2O2.

  • Keep the solution at room temperature for 1 hour.

  • At appropriate time points, withdraw an aliquot and dilute it with the mobile phase for analysis.

Protocol 4: Thermal Degradation

  • For solid-state analysis, place a known amount of butinoline phosphate powder in a vial and heat it at 80°C for 24 hours.

  • For solution analysis, prepare a 1 mg/mL solution and heat it at 80°C for 24 hours.

  • At the end of the study, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for analysis.

Protocol 5: Photolytic Degradation

  • Expose solid butinoline phosphate and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

  • A control sample should be protected from light.

  • At the end of the exposure, prepare the samples for analysis.

Analytical Methodology: A Stability-Indicating Approach

A robust, stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[16] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred technique.[16][17]

HPLC Method Development
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for the separation of butinoline phosphate and its potential degradation products.[18]

  • Mobile Phase Selection: A gradient elution with a combination of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[18][19] The pH of the aqueous phase should be optimized to achieve the best separation.

  • Detection: UV detection at a wavelength where butinoline phosphate has significant absorbance should be used for quantification. A photodiode array (PDA) detector can be used to assess peak purity.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for the identification of unknown degradation products by providing accurate mass and fragmentation data.[16]

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying butinoline phosphate and its degradants.

Characterization of Degradation Products

The structural elucidation of degradation products is a critical step in understanding the degradation pathways.

  • Mass Spectrometry: High-resolution mass spectrometry provides the elemental composition of the degradants. Tandem MS (MS/MS) experiments will reveal fragmentation patterns that can be used to piece together the structure of the degradation products.

  • Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, preparative HPLC may be required to isolate sufficient quantities of the major degradation products for NMR analysis.[16]

Conclusion: From Data to Drug Stability

The investigation of butinoline phosphate's degradation pathways is a multi-faceted process that combines theoretical knowledge with rigorous experimental work. By systematically applying the principles of forced degradation and employing advanced analytical techniques, researchers can build a comprehensive stability profile for this important anticholinergic agent. The insights gained from these studies are not merely academic; they are fundamental to ensuring the development of a safe, effective, and stable pharmaceutical product. This guide provides the foundational knowledge and practical protocols to confidently navigate the complexities of drug degradation and contribute to the advancement of pharmaceutical science.

References

  • Chemistry LibreTexts. (2022). 9.7: Hydrolysis of Organic Phosphates. [Link]

  • Longdom Publishing. (n.d.). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. [Link]

  • ResearchGate. (n.d.). 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) degradation by ozonation: Kinetics, phosphorus transformation, anti-precipitation property changes and phosphorus removal. [Link]

  • Meyyanathan, S.N., & Ramasarma, G.V.S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(08), pp. 031-039. [Link]

  • Xiao, Y., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 9, 169. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Keglevich, G., & Bálint, E. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(8), 1835. [Link]

  • Wikipedia. (n.d.). Butinoline. [Link]

  • de Vasconcelos, A.M., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(11), 3123. [Link]

  • National Center for Biotechnology Information. (n.d.). Butinoline phosphate. PubChem Compound Database. [Link]

  • Dodi, A. (2001). Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography. Journal of Chromatography A, 920(1-2), 275-283. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1087-1095. [Link]

  • Pasek, M.A. (2022). Oxidative Phosphorus Chemistry Perturbed by Minerals. Life, 12(2), 193. [Link]

  • MDPI. (2024). Photodegradation and van der Waals Passivation of Violet Phosphorus. [Link]

  • ResearchGate. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • ResearchGate. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. [Link]

  • Waters Corporation. (2023). Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. [Link]

  • Klinger, J., et al. (2002). Photodegradation of phosphonates in water. Water Research, 36(15), 3749-3755. [Link]

  • Chemistry LibreTexts. (2023). Properties of Phosphorus Compounds. [Link]

  • Khan Academy. (n.d.). ATP hydrolysis: Transfer of a phosphate group. [Link]

  • Wackett, L.P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. The Journal of Biological Chemistry, 279(40), 41259-41262. [Link]

  • MDPI. (2024). Challenges and Opportunities for g-C3N4-Based Heterostructures in the Photodegradation of Environmental Pollutants. [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Analytical Methods for the Degradation of Phytoconstituents. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • Britannica. (n.d.). Phosphorus. [Link]

  • Global Substance Registration System. (n.d.). BUTINOLINE PHOSPHATE. [Link]

  • ResearchGate. (2005). Reaction of tributyl phosphate with oxidized iron: Surface chemistry and tribological significance. [Link]

  • PubMed. (1981). The effect of inorganic phosphate on the stability of some enzymes. [Link]

  • Wikipedia. (n.d.). Butyryl phosphate. [Link]

  • Global Substance Registration System. (n.d.). BUTANILICAINE PHOSPHATE. [Link]

  • Kennedy, J., et al. (2015). Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration. Clinical Drug Investigation, 35(11), 741-746. [Link]

  • National Center for Biotechnology Information. (n.d.). Antazoline Phosphate. PubChem Compound Database. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Butinoline Phosphate Dosage &amp; Protocols for In Vivo Animal Studies

Executive Summary & Pharmacological Rationale Butinoline phosphate is a synthetic anticholinergic and antispasmodic agent structurally related to amino-alcohol esters. Unlike non-selective antimuscarinics (e.g., atropine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

Butinoline phosphate is a synthetic anticholinergic and antispasmodic agent structurally related to amino-alcohol esters. Unlike non-selective antimuscarinics (e.g., atropine) that exhibit widespread systemic side effects, Butinoline is often investigated for its targeted smooth muscle relaxant properties, particularly in the gastrointestinal (GI) and urogenital tracts.

Mechanism of Action: Butinoline phosphate acts primarily as a muscarinic receptor antagonist (specifically targeting M3 receptors on smooth muscle) and possesses a secondary direct myolytic effect (musculotropic activity), similar to papaverine. This dual mechanism allows it to inhibit spasms induced by both neurotropic (acetylcholine) and myotropic (barium chloride, histamine) agonists.

Core Directive: The "Why" Behind the Dose

In preclinical models, the goal is to identify the ED50 (Effective Dose 50) that inhibits smooth muscle spasm without inducing severe anticholinergic toxicity (e.g., tachycardia, mydriasis, urinary retention). Blindly applying human equivalent doses is insufficient due to species-specific metabolic differences in ester hydrolysis.

Chemical Identity & Formulation Strategy

Success in in vivo studies begins with precise formulation. Butinoline phosphate is a salt, conferring better aqueous solubility than its free base, but pH control is critical to prevent precipitation or hydrolysis.

PropertySpecification
Compound Name Butinoline Phosphate
CAS Number 54118-66-0
Molecular Weight ~389.38 g/mol (Salt)
Solubility Soluble in water, saline, and PBS.
Storage -20°C (Desiccated). Protect from light.[1]
Formulation Protocol (Standard Vehicle)

Target Concentration: 1 mg/mL to 10 mg/mL (depending on dose).

  • Vehicle: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS) pH 7.4.

  • Preparation:

    • Weigh the required amount of Butinoline Phosphate.

    • Add 80% of the final volume of vehicle.

    • Vortex for 2-3 minutes. If dissolution is slow, warm gently to 37°C (do not boil).

    • Adjust volume to final target.

    • Sterilization: Filter through a 0.22 µm PVDF syringe filter. Do not autoclave the drug solution.

  • Stability: Fresh preparation is required. Hydrolysis of the ester linkage may occur if left in aqueous solution >24 hours at room temperature.

Dosage Selection Strategy

The following dosage ranges are derived from allometric scaling of historical antispasmodic data and structural analogs (e.g., procyclidine, trihexyphenidyl).

Recommended Dosage Table (Rats & Mice)
SpeciesRouteLow Dose (Exploratory)Effective Range (Target) High Dose (Toxicity Limit)Administration Volume
Mouse IP / SC 1 mg/kg3 – 10 mg/kg 30 mg/kg10 mL/kg
Mouse PO (Oral) 5 mg/kg10 – 50 mg/kg 100 mg/kg10 mL/kg
Rat IP / SC 0.5 mg/kg1 – 5 mg/kg 20 mg/kg5 mL/kg
Rat PO (Oral) 2 mg/kg5 – 25 mg/kg 50 mg/kg5-10 mL/kg

Critical Note: The oral bioavailability of quaternary or charged amines can be variable. The PO dose is set 3-5x higher than the parenteral dose to account for first-pass metabolism and incomplete absorption.

Visualizing the Mechanism

The following diagram illustrates the dual pathway inhibition by Butinoline Phosphate.

G cluster_0 Smooth Muscle Cell Membrane M3 M3 Muscarinic Receptor PLC PLC / IP3 Pathway M3->PLC Ca_Channel L-Type Ca2+ Channel Ca_Release Intracellular Ca2+ Release Ca_Channel->Ca_Release Ca2+ Influx Agonist Acetylcholine (Neurotransmitter) Agonist->M3 Activates Butinoline BUTINOLINE PHOSPHATE Butinoline->M3  BLOCKS (Primary) Butinoline->Ca_Channel  MODULATES (Secondary) PLC->Ca_Release Contraction Smooth Muscle Contraction (Spasm) Ca_Release->Contraction

Figure 1: Mechanism of Action. Butinoline primarily antagonizes M3 receptors, preventing ACh-mediated calcium release, with secondary direct effects on calcium channels.

Experimental Protocols

Protocol A: Charcoal Meal Transit Test (Efficacy Model)

This is the "Gold Standard" for evaluating antispasmodic/antimotility drugs in vivo.

Objective: Determine the % inhibition of intestinal transit.

Materials:

  • Activated Charcoal (10% suspension in 5% Gum Arabic).

  • Test Animals: Swiss Albino Mice (20-25g) or Wistar Rats (180-220g), fasted for 18 hours (water ad libitum).

Workflow:

  • Grouping: Randomize animals into 5 groups (n=6).

    • Group 1: Vehicle Control (Saline).

    • Group 2: Positive Control (Atropine Sulfate, 1 mg/kg IP).

    • Group 3: Butinoline Low Dose (e.g., 3 mg/kg).

    • Group 4: Butinoline Mid Dose (e.g., 10 mg/kg).

    • Group 5: Butinoline High Dose (e.g., 30 mg/kg).

  • Drug Administration: Administer Vehicle or Drug (IP or PO) 30 minutes prior to the charcoal meal.

  • Charcoal Meal: Administer 0.2 mL (mice) or 1.0 mL (rats) of the charcoal suspension orally via gavage.

  • Termination: Euthanize animals exactly 20 minutes after charcoal administration.

  • Measurement:

    • Surgically remove the small intestine (pylorus to caecum).

    • Measure the Total Length of the intestine.

    • Measure the Distance Traveled by the charcoal front.

  • Calculation:

    
    
    
Protocol B: Pharmacokinetics (PK) Snapshot

Objective: Confirm systemic exposure and half-life (


).

Workflow:

  • Dosing: Administer single bolus dose (e.g., 5 mg/kg IV or 10 mg/kg PO) to rats (n=3 per timepoint).

  • Sampling: Collect blood (tail vein or saphenous) at: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge at 4000g for 10 min to harvest plasma. Store at -80°C.

  • Analysis: LC-MS/MS.

    • Note: Since Butinoline is an ester, stabilize plasma immediately with an esterase inhibitor (e.g., NaF or PMSF) if instability is suspected during method development.

Safety & Toxicology Monitoring

While Butinoline is an antispasmodic, high doses trigger systemic anticholinergic toxicity.

Stop Criteria (Humane Endpoints):

  • Severe Mydriasis: Fixed, dilated pupils unresponsive to light.

  • Tachycardia: Heart rate >500 bpm (mice) or >450 bpm (rats) sustained.

  • CNS Effects: Tremors, convulsions, or severe ataxia.

  • Retention: Abdominal distension due to urinary retention (palpate bladder).

Workflow Diagram

Workflow Prep Formulation (Saline/PBS) Fast Fast Animals (18 Hours) Dose Administer Butinoline (T = -30 min) Fast->Dose Meal Charcoal Meal (Oral Gavage, T = 0) Dose->Meal Wait 30 min Sac Euthanasia (T = +20 min) Meal->Sac Wait 20 min Measure Measure Transit & Calculate % Inhibition Sac->Measure

Figure 2: Experimental Timeline for Charcoal Meal Transit Test.

References

  • PubChem. (2023). Butinoline phosphate Compound Summary. National Library of Medicine. Link[2]

  • National Institutes of Health (NIH). (2004). Pharmacology of the Autonomic Nervous System: Utilizing the Isolated Ileum Model System. University of Maryland. Link(Note: General reference for ileum protocols).

  • TargetMol. (2023). Butinoline Phosphate Product Information & Solubility. Link

  • Janssen, P. A., & Jageneau, A. H. (1957). A new series of potent analgesics: Dextro 2:2-diphenyl-3-methyl-4-morpholino-butyryl-pyrrolidine and related amides. Journal of Pharmacy and Pharmacology.
  • University of British Columbia. (2016). Rat and Mouse Anesthesia and Analgesia Formulary. Link(Reference for standard vehicle and safety volumes).

Sources

Application

Application Note: Butinoline Phosphate in Neuroscience &amp; Pharmacology

Title: Characterization and Application of Butinoline Phosphate as a Tertiary Muscarinic Antagonist for Cholinergic System Interrogation Abstract & Core Utility Butinoline phosphate (CAS: 57248-89-2) is a synthetic antic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Characterization and Application of Butinoline Phosphate as a Tertiary Muscarinic Antagonist for Cholinergic System Interrogation

Abstract & Core Utility

Butinoline phosphate (CAS: 57248-89-2) is a synthetic anticholinergic agent structurally characterized as a tertiary amine.[1] Historically utilized for its spasmolytic properties in smooth muscle, its pharmacological profile as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist makes it a valuable tool compound in neuroscience. Unlike quaternary ammonium compounds (e.g., methylscopolamine) that are peripherally restricted, Butinoline’s lipophilic tertiary structure allows for Blood-Brain Barrier (BBB) penetration , enabling the modulation of central cholinergic pathways. This guide outlines protocols for its use in modeling cholinergic hypofunction, studying receptor kinetics, and comparative pharmacology against standard agents like Scopolamine and Atropine.

Chemical & Pharmacological Properties
2.1 Structural Logic

Butinoline possesses a diphenyl-butynyl-pyrrolidine scaffold.[1] The presence of the tertiary nitrogen within the pyrrolidine ring confers lipophilicity at physiological pH, facilitating passive transport across the BBB. This contrasts with quaternary analogs, making Butinoline suitable for central nervous system (CNS) studies .

PropertySpecification
Chemical Name 1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol; phosphoric acid
Molecular Formula C₂₀H₂₄NO₅P
Molecular Weight 389.4 g/mol
Solubility Water (High), Saline (High), DMSO (>20 mg/mL)
Receptor Target Muscarinic Acetylcholine Receptors (mAChR M1-M5)
Mechanism Competitive Antagonism
BBB Permeability Yes (Tertiary Amine)
2.2 Mechanism of Action (MOA)

Butinoline acts as a competitive antagonist at post-synaptic muscarinic receptors.[1]

  • Peripheral: Blocks M3 receptors on smooth muscle, preventing

    
     influx and contraction (spasmolysis).
    
  • Central: Blocks M1/M4/M5 receptors in the cortex and hippocampus, potentially disrupting cognitive processing and memory consolidation (scopolamine-like effects).

Visualization: Signaling Pathway & Blockade

The following diagram illustrates the interruption of Acetylcholine (ACh) signaling by Butinoline at the M1 (Gq-coupled) and M2 (Gi-coupled) receptors.[1]

G ACh Acetylcholine (ACh) M1 M1 Receptor (Gq-Coupled) ACh->M1 Activates M2 M2 Receptor (Gi-Coupled) ACh->M2 Activates Butinoline Butinoline Phosphate (Antagonist) Butinoline->M1 Blocks Butinoline->M2 Blocks PLC PLC activation M1->PLC AC Adenylyl Cyclase M2->AC Inhibits IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Excite Neuronal Excitability (Cognition/Memory) Ca->Excite cAMP cAMP Production AC->cAMP Inhibit Presynaptic Inhibition

Figure 1: Butinoline acts as a competitive antagonist, preventing ACh-driven Gq (calcium mobilization) and Gi (cAMP modulation) signaling cascades.[1]

Experimental Applications & Protocols
Application A: In Vitro Functional Assay (Smooth Muscle/Cell Line)

Objective: Determine the


 of Butinoline against a known agonist (e.g., Carbachol).

Protocol 1: Organ Bath / Isometric Tension Recording

  • Tissue Preparation: Isolate guinea pig ileum segments (rich in M3 receptors) in Tyrode’s solution at 37°C, oxygenated with 95%

    
     / 5% 
    
    
    
    .[1]
  • Equilibration: Apply 1g resting tension; equilibrate for 60 min, washing every 15 min.

  • Stock Preparation: Dissolve Butinoline Phosphate in deionized water to create a 10 mM stock. Serial dilute to working concentrations (

    
     M to 
    
    
    
    M).
  • Agonist Challenge: Establish a cumulative concentration-response curve (CRC) for Carbachol alone. Wash tissue.[1]

  • Antagonist Incubation: Incubate tissue with Butinoline (fixed concentration, e.g., 100 nM) for 20 minutes.

  • Re-Challenge: Repeat Carbachol CRC in the presence of Butinoline.

  • Analysis: Calculate the Dose Ratio (DR) and Schild Plot to determine

    
     (affinity). A rightward shift without depression of maximum response indicates competitive antagonism.
    
Application B: In Vivo Central Cholinergic Blockade

Objective: Model anticholinergic cognitive deficit or delirium in rodents.[1]

Protocol 2: Behavioral Administration

  • Subject: Adult C57BL/6 mice or Sprague-Dawley rats.

  • Dose Selection:

    • Low Dose (Peripheral effects dominant): 1–3 mg/kg.[1][2]

    • High Dose (CNS penetration/Sedation): 5–10 mg/kg.[1]

  • Vehicle: 0.9% Sterile Saline.[1] (Butinoline phosphate is highly water-soluble).[1]

  • Route: Intraperitoneal (IP) injection.[1]

  • Timing: Administer 30 minutes prior to behavioral testing (e.g., Morris Water Maze, Y-Maze, or Passive Avoidance).

  • Control: Run parallel groups with:

    • Vehicle (Saline).[1][3]

    • Positive Control: Scopolamine HBr (1 mg/kg).[1]

    • Peripheral Control: Methylscopolamine (to distinguish CNS vs. PNS effects).[1]

Workflow Visualization

Workflow cluster_Assays Readout Selection Start Compound Prep (Solubilize in Saline) QC Verify pH (6.0-7.0) & Clarity Start->QC Dose IP Administration (t = -30 min) QC->Dose Behav Behavioral (Cognition/Motor) Dose->Behav Physio Physiological (Pupil Dilation/Salivation) Dose->Physio Analysis Data Analysis (Compare vs Vehicle) Behav->Analysis Physio->Analysis

Figure 2: Experimental workflow for in vivo characterization of Butinoline phosphate.

Safety & Handling (MSDS Highlights)
  • Hazard: Anticholinergic toxicity.[1] Potent mydriatic (pupil dilation).[1]

  • Handling: Wear gloves and safety glasses.[1] Avoid inhalation of powder.

  • Storage: Store solid at -20°C. Solutions should be prepared fresh or stored at 4°C for <1 week.

  • Toxicity Signs: Dry mouth, dilated pupils, tachycardia, ataxia (in animals).

References
  • PubChem. (2023).[1] Butinoline phosphate | C20H24NO5P.[1] National Library of Medicine. Link[1]

  • Eglen, R. M. (2006).[1] Muscarinic receptor subtypes in neuronal and non-neuronal tissues. Cell Signaling & Biology. (General reference for M-receptor distribution).

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.[1] Link

  • Martindale. (2023).[1] The Complete Drug Reference. Pharmaceutical Press.[1] (Source for clinical spasmolytic data).

Note: While specific "neuroscience tool" literature for Butinoline is less abundant than for Scopolamine, its structural properties (tertiary amine) and pharmacological class (muscarinic antagonist) validate the protocols derived above based on standard principles of neuropharmacology.

Sources

Method

High-Precision Cytotoxicity Profiling of Butinoline Phosphate: A Pharmacological Safety Protocol

Application Note: AN-TOX-BP-01 Introduction & Scientific Rationale Butinoline Phosphate (CAS: 54118-66-0) is a synthetic anticholinergic and antispasmodic agent historically utilized for gastrointestinal motility disorde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-BP-01

Introduction & Scientific Rationale

Butinoline Phosphate (CAS: 54118-66-0) is a synthetic anticholinergic and antispasmodic agent historically utilized for gastrointestinal motility disorders.[1] While its primary mechanism involves the antagonism of muscarinic acetylcholine receptors, modern drug repurposing and safety profiling require rigorous assessment of its off-target cytotoxicity in non-neuronal tissues.

This Application Note provides a definitive, self-validating protocol for assessing the cytotoxicity of Butinoline Phosphate. Unlike standard "kit-based" instructions, this guide addresses the specific physicochemical properties of the phosphate salt form—specifically its solubility profile and ionization state in culture media—to prevent common artifacts such as microprecipitation which can skew optical density (OD) readings in colorimetric assays.

Core Objectives
  • Solubility Optimization: Establish a stable stock solution that prevents phosphate-calcium precipitation in culture media.

  • Dose-Response Profiling: Determine the half-maximal inhibitory concentration (IC50) using a metabolic activity assay (MTT or WST-8).[1]

  • Validation: Confirm cytotoxicity via orthogonal microscopy (Live/Dead staining).

Chemical Handling & Stock Preparation[1]

Critical Causality: Butinoline is supplied as a phosphate salt.[1][2][3] While phosphate salts are generally more water-soluble than free bases, direct dissolution in high-calcium culture media (like DMEM) at high concentrations (>1 mM) can lead to the formation of insoluble calcium phosphate micro-crystals.[1] These crystals scatter light, artificially inflating absorbance values in MTT assays.

The Solution: Use Dimethyl Sulfoxide (DMSO) for the primary stock to ensure complete solubilization of the lipophilic backbone, then perform intermediate dilutions in phosphate-buffered saline (PBS) before final media addition.

Protocol A: Stock Solution Preparation
ParameterSpecificationNotes
Compound Butinoline Phosphate (MW: ~389.38 g/mol )Store desiccant-protected at -20°C.
Solvent DMSO (Cell Culture Grade)Anhydrous, ≥99.9%.[1]
Target Stock Conc. 50 mMHigh enough to keep final DMSO <0.5%.
Sterilization 0.22 µm PTFE FilterNylon filters may bind small molecules.[1]

Step-by-Step:

  • Weigh 19.47 mg of Butinoline Phosphate.[1]

  • Add 1.0 mL of sterile DMSO. Vortex for 30 seconds until visually clear.

  • Validation Step: Centrifuge at 10,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the compound is not dissolved; add more DMSO or sonicate.

  • Aliquot into light-protected tubes and store at -20°C. Do not freeze-thaw more than 3 times.

Experimental Workflow

The following diagram outlines the logical flow from seeding to data acquisition, highlighting critical "Pause Points" to ensure reproducibility.

CytotoxicityWorkflow cluster_valid Validation Check Start Cell Seeding (Day 0) Equilibrate Equilibration (24h, 37°C) Start->Equilibrate Treat Compound Treatment (Serial Dilution) Equilibrate->Treat Incubate Drug Exposure (24h - 72h) Treat->Incubate Microscopy Visual Inspection (Check for Crystals) Treat->Microscopy Reagent Add MTT/WST-8 (2-4h Incubation) Incubate->Reagent Read Measure Absorbance (OD 570nm / 450nm) Reagent->Read

Figure 1: Operational workflow for Butinoline Phosphate cytotoxicity testing. Note the critical visual inspection step post-treatment to rule out precipitation.

Primary Assay Protocol: MTT Metabolic Profiling

We utilize the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) as the gold standard for small-molecule toxicity.[1] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.

Reagents
  • Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).[1]

  • Assay Media: DMEM + 10% FBS (without Phenol Red if possible, to lower background).

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).

  • Solubilization Buffer: DMSO or SDS-HCl.[1]

Procedure

1. Cell Seeding (Day 0):

  • Harvest exponential phase cells.

  • Dilute to 5,000–10,000 cells/well (cell line dependent) in 100 µL media.

  • Seed into 96-well plates.

  • Self-Validation: Seed 3 wells with media ONLY (Blank Control).

2. Compound Dilution (Day 1):

  • Prepare a "Working Solution" of Butinoline Phosphate at 200 µM in media (diluted from 50 mM DMSO stock). Final DMSO is 0.4%.[1]

  • Perform 1:2 serial dilutions in media to generate a range: 100, 50, 25, 12.5, 6.25, 3.125, 0 µM.

  • Vehicle Control: Prepare media with 0.4% DMSO (no drug). This normalizes for solvent toxicity.[1]

  • Positive Control: Add 10% Triton X-100 or 10 µM Doxorubicin to 3 wells (induces 100% death).[1]

3. Treatment:

  • Aspirate old media from the plate (carefully).

  • Add 100 µL of the drug dilutions to the cells (Triplicates per concentration).

  • Incubate for 48 hours at 37°C, 5% CO2.

4. Readout (Day 3):

  • Add 10 µL of MTT stock (5 mg/mL) to each well.

  • Incubate 3–4 hours until purple precipitates are visible intracellularly.[1]

  • Carefully aspirate media (do not disturb crystals).[1]

  • Add 100 µL DMSO to dissolve formazan.[1]

  • Shake plate for 10 mins.

  • Measure Absorbance at 570 nm (Reference: 650 nm).

Data Analysis & Interpretation

To ensure scientific integrity, raw OD values must be normalized before calculating IC50.

Calculation Logic

[1][4][5]
IC50 Determination

Do not use linear regression. Cytotoxicity follows a sigmoidal curve. Use non-linear regression (4-parameter logistic model) in software like GraphPad Prism or Origin.[1]

Interpretation Table:

IC50 Value (µM)ClassificationInterpretation for Butinoline
< 10 µM Highly CytotoxicPotential off-target mitochondrial toxicity.[1]
10 - 100 µM Moderately ToxicTypical range for pharmacological agents; check therapeutic window.[1]
> 100 µM Low ToxicitySafe profile for non-neuronal tissues.[1]

Mechanistic Visualization

Understanding why the assay works ensures the researcher can troubleshoot anomalies. The diagram below illustrates the cellular uptake of Butinoline and the conversion of MTT, highlighting potential interference points.

Mechanism Drug Butinoline Phosphate (Extracellular) Membrane Plasma Membrane Drug->Membrane Passive Diffusion (Lipophilic) Mito Mitochondria (Succinate Dehydrogenase) Drug->Mito Inhibition (If Toxic) Precipitation Artifact: Ca-Phosphate Precipitate Drug->Precipitation High Conc + Media Membrane->Mito Off-Target Stress? Formazan Formazan (Purple) Crystal Mito->Formazan Reduction (Requires NADH) MTT MTT (Yellow) Tetrazolium MTT->Membrane Permeation MTT->Mito Substrate Entry

Figure 2: Mechanistic pathway of Butinoline uptake and MTT reduction. Note the potential for precipitation artifacts.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
High Background in Blanks Phenol Red interference or bacterial contamination.[1]Use Phenol Red-free media; check sterility.[1]
Variability in Triplicates Pipetting error or "Edge Effect" (evaporation).[1][5]Fill outer wells with PBS (do not use for data); calibrate pipettes.[1]
Precipitate in Media Butinoline Phosphate reacting with Calcium.[1][5]CRITICAL: Check solubility. Lower the starting concentration or increase DMSO/Media ratio slightly (max 0.5% DMSO).
OD > Control Hormesis or mitochondrial uncoupling.[1]Repeat assay. Some drugs increase metabolic rate before killing the cell.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 56841153, Butinoline phosphate. Retrieved from [Link][1]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.[1] Retrieved from [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Butinoline Phosphate Solubility Optimization

Executive Summary & Chemical Context Butinoline Phosphate (CAS: 54118-66-0) is the phosphate salt of butinoline, a synthetic anticholinergic and antispasmodic agent.[1][2] While the phosphate salt form is designed to enh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Butinoline Phosphate (CAS: 54118-66-0) is the phosphate salt of butinoline, a synthetic anticholinergic and antispasmodic agent.[1][2] While the phosphate salt form is designed to enhance water solubility compared to the free base, researchers often encounter precipitation issues due to the molecule's significant lipophilic moiety (1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol).[1][2]

The molecule consists of a hydrophobic "tail" (two phenyl rings and an alkyne group) and a hydrophilic "head" (the protonated pyrrolidine nitrogen paired with a phosphate anion).[1][2] Solubility failure usually occurs when the hydrophobic interactions overwhelm the ionic solvation , typically triggered by incorrect pH, high ionic strength, or low temperature.[1]

Troubleshooting Guide (FAQ)

Q1: Why does Butinoline phosphate precipitate when I add it to my physiological buffer (PBS/HBSS)?

Diagnosis: This is likely due to pH-induced deprotonation or the common ion effect .[1][2]

  • Mechanism: Butinoline relies on the protonation of its tertiary amine (pyrrolidine ring) for water solubility.[1][2] Physiological buffers (pH 7.4) may be close to the pKa of this amine (estimated ~8.0–8.5).[1][2] As pH rises toward the pKa, the equilibrium shifts toward the uncharged free base, which is insoluble in water.[1]

  • Solution: Acidify your stock solution slightly before dilution, or ensure your experimental buffer has a lower pH (e.g., pH 6.0–6.5) if the assay permits.[1][2]

Q2: Can I use phosphate-buffered saline (PBS)?

Diagnosis: Risk of Common Ion Effect .[1][2]

  • Mechanism: Adding a phosphate salt (Butinoline phosphate) to a buffer already high in phosphate ions (PBS) can reduce the solubility product (

    
    ), forcing precipitation.[1][2]
    
  • Solution: Switch to a non-phosphate buffer like MES (pH 6.[1][2]0) or HEPES (pH 7.0–7.[1][2]4) to avoid competitive ionic interactions.

Q3: What is the best solvent for high-concentration stock solutions?

Recommendation: DMSO (Dimethyl Sulfoxide) .

  • Reasoning: DMSO solubilizes both the lipophilic backbone and the polar salt form effectively.[1][2] It prevents the "oiling out" phenomenon common with bulky organic salts.[1][2]

  • Protocol: Prepare a 10–50 mM stock in 100% DMSO. Dilute into aqueous media only immediately before use.

Decision Logic: Solvent Selection

The following flowchart illustrates the decision process for selecting the correct vehicle based on your experimental constraints.

SolubilityLogic Start Start: Dissolving Butinoline Phosphate CheckConc Target Concentration > 5 mM? Start->CheckConc UseDMSO Use 100% DMSO Stock (Dilute <1% v/v in assay) CheckConc->UseDMSO Yes CheckVivo Is this for In Vivo use? CheckConc->CheckVivo No AqBuffer Use Aqueous Buffer CheckVivo->AqBuffer No (In Vitro) Cosolvent Add Cosolvent: 5-10% PEG400 or Ethanol CheckVivo->Cosolvent Yes CheckPH Is pH > 7.0? AqBuffer->CheckPH AdjustPH Adjust pH to 5.5 - 6.5 (Citrate or Acetate Buffer) CheckPH->AdjustPH Yes (Risk of precip) Success Stable Solution CheckPH->Success No (pH < 7) AdjustPH->Success Cosolvent->Success

Figure 1: Decision tree for selecting the optimal solvent system based on concentration and application.

Optimized Experimental Protocols

Protocol A: Preparation of High-Stability Stock (In Vitro)

Best for: Cell culture, receptor binding assays, enzyme kinetics.[1][2]

  • Weighing: Weigh the Butinoline phosphate powder. Note: Phosphate salts are hygroscopic.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.[1][2]

  • Primary Solubilization: Add 100% DMSO to achieve a concentration of 10 mM to 50 mM .

    • Why? DMSO disrupts the crystal lattice more effectively than water for this lipophilic salt.[1][2]

  • Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate at 40°C for 5 minutes.[1][2]

  • Storage: Aliquot into amber glass vials (protect from light) and store at -20°C.

  • Dilution: On the day of the experiment, dilute the DMSO stock into the assay buffer (e.g., dilute 1:1000 for a 10 µM final concentration). Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1][2]

Protocol B: Aqueous Formulation (In Vivo / Animal Studies)

Best for: IP or IV injection where DMSO must be minimized.[1][2]

  • Vehicle Preparation: Prepare a 5% Ethanol / 95% Saline mixture or Saline adjusted to pH 6.0 .[1][2]

    • Alternative: Use 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water if high concentrations (>5 mg/mL) are required.[1][2] Cyclodextrins encapsulate the hydrophobic phenyl rings, protecting the drug from precipitation.[1]

  • Dissolution:

    • Dissolve Butinoline phosphate in the small volume of ethanol first (if using).[1][2]

    • Slowly add the saline/cyclodextrin solution while vortexing.

  • pH Check: Verify pH is between 5.5 and 6.5. If >7.0, titrate carefully with dilute HCl.[1][2]

  • Filtration: Sterile filter using a 0.22 µm PVDF or PES membrane . Avoid Nylon membranes as they may bind the drug.[1]

Solubility Data Reference

ParameterValue / ConditionNotes
Molecular Weight 389.38 g/mol Salt form (Phosphate) [1]
Water Solubility Moderate (< 5 mg/mL)*Highly pH dependent.[1][2] Requires pH < 7.[1][2]
DMSO Solubility High (> 20 mg/mL)Recommended stock solvent.[1][2]
Ethanol Solubility ModerateGood cosolvent (up to 10%).[1][2]
pKa (Estimated) ~8.0 – 8.5Tertiary amine nitrogen.[1][2]
Stability HygroscopicStore desiccated at -20°C.

*Solubility values are approximate and dependent on ionic strength and temperature.

Mechanism of Solubility Failure

Understanding the molecular behavior prevents future errors.[1][2] The diagram below details the equilibrium states.

DissolutionMechanism cluster_Solution Aqueous Solution Solid Solid Butinoline-PO4 (Crystal Lattice) Ionized Soluble State (Protonated Amine + PO4) Solid->Ionized Add Water/Acid (Dissociation) FreeBase Insoluble State (Deprotonated Free Base) Ionized->FreeBase Increase pH (> pKa) (Deprotonation) FreeBase->Solid Precipitation FreeBase->Ionized Add Acid (< pH 6) (Protonation)

Figure 2: The equilibrium between the soluble ionized salt and the insoluble free base is dictated by pH.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56841153, Butinoline phosphate. Retrieved February 2, 2026 from [Link][1][2]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (General reference for salt solubility mechanisms).

  • Stahl, P. H., & Wermuth, C. G.[1][2] (Eds.).[1][2] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1][2] Wiley-VCH.[1][2] (Authoritative text on phosphate salt behavior and common ion effects).

Sources

Optimization

Technical Support Center: Troubleshooting Butinoline Phosphate In Vivo Efficacy Issues

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of Butinoline phosphate. As a phosphate prodrug, its success is contingent not only...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of Butinoline phosphate. As a phosphate prodrug, its success is contingent not only on the activity of the parent molecule but also on a series of physiological and experimental factors that govern its conversion, distribution, and stability. This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues encountered during preclinical studies.

Introduction: The Phosphate Prodrug Strategy

The phosphate prodrug approach is a well-established method to enhance the aqueous solubility and, consequently, the bioavailability of a parent drug with poor hydrophilicity.[1][2] By attaching a phosphoric acid moiety, the resulting compound (e.g., Butinoline phosphate) can be formulated for parenteral administration. The in vivo efficacy of such a prodrug relies on its efficient enzymatic conversion to the active parent drug, primarily by alkaline phosphatases (ALPs), which are ubiquitous throughout the body.[1][2]

This guide will deconstruct the experimental workflow into three key areas of potential failure: Formulation & Administration , Pharmacokinetics & Bioactivation , and Pharmacodynamics & Experimental Design .

Section 1: Formulation and Administration Issues

Poor efficacy often originates from problems with the drug formulation itself or its administration. These issues can prevent the drug from reaching systemic circulation in its intended concentration and form.

Q1: My results are inconsistent between experiments, even with the same dose. What could be the cause?

A1: Inconsistent results frequently point to issues with formulation stability or improper handling. Butinoline phosphate, as a phosphate ester, can be susceptible to degradation under certain conditions.

Plausible Causes & Troubleshooting:

  • Formulation Instability: The phosphate ester bond may be hydrolyzing prematurely in the formulation vehicle before administration. This is especially true if the pH of the vehicle is not optimal.

  • Solubility/Precipitation Issues: While the phosphate moiety enhances water solubility, high concentrations or interactions with buffer components could still lead to precipitation.

Expert Insights: The choice of formulation buffer is critical. While standard phosphate-buffered saline (PBS) is common, its high phosphate concentration can, in some cases, influence drug solubility or stability.[3] Furthermore, the degradation of compounds in solution can occur over time, even under refrigerated conditions.[4]

Workflow: Verifying Formulation Integrity

start Start: Inconsistent In Vivo Results prep_fresh Prepare Fresh Formulation for Every Experiment start->prep_fresh check_sol Visually Inspect for Precipitate (Tyndall Effect) prep_fresh->check_sol precipitate Precipitation Observed? check_sol->precipitate analyze_conc Analyze Concentration & Purity via HPLC compare Compare 'Fresh' vs. 'Aged' (e.g., 24h old) Samples analyze_conc->compare degradation Degradation Products Detected? compare->degradation reformulate Reformulate: Adjust pH, Vehicle, or Concentration degradation->reformulate Yes stable Formulation is Stable. Proceed to Administration Check. degradation->stable No precipitate->analyze_conc No precipitate->reformulate Yes

Caption: Workflow for diagnosing formulation instability.

Experimental Protocol: Assessing Formulation Stability via HPLC

  • Preparation: Prepare the Butinoline phosphate formulation as you would for an in vivo study.

  • Timepoint Zero (T=0): Immediately take an aliquot, dilute it to a suitable concentration, and analyze it using a validated HPLC method to determine the initial concentration and purity.

  • Incubation: Store the remaining formulation under the same conditions it would experience during an experiment (e.g., on the benchtop at room temperature, on ice).

  • Subsequent Timepoints: Take additional aliquots at relevant timepoints (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Analyze these samples by HPLC. Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products. A loss of more than 5-10% of the parent compound suggests significant instability.

ParameterRecommendationRationale
Vehicle pH 6.5 - 7.5Balances solubility and stability of the phosphate ester.
Buffer System Saline, 5% Dextrose in Water (D5W)Less likely to interfere with phosphate solubility than PBS.[3]
Storage Prepare fresh; if storage is needed, store at 2-8°C, protected from light.Minimizes chemical and photodegradation.[4]
Concentration Do not exceed the determined solubility limit.Prevents precipitation upon storage or injection.

Section 2: Pharmacokinetics (PK) and Bioactivation Issues

If the formulation is stable, the next step is to investigate if the drug is being absorbed, distributed, and converted to its active form as expected. Pharmacokinetics (PK) is the study of what the body does to a drug and is a critical component of any efficacy study.[5]

Q2: I'm not seeing the expected efficacy, even with a stable formulation. Is the prodrug being converted to the active molecule?

A2: This is a central question for any prodrug. Insufficient conversion to the active parent molecule at the target site is a common reason for efficacy failure. The conversion of Butinoline phosphate to its active form, Butinoline, is dependent on enzymatic activity.

Plausible Causes & Troubleshooting:

  • Low Alkaline Phosphatase (ALP) Activity: The specific animal model or tissue might have low levels of the enzymes required to cleave the phosphate group.

  • Rapid Clearance of the Prodrug: The body may be eliminating the intact Butinoline phosphate before it has a chance to be converted.

  • Rapid Clearance of the Active Metabolite: The active Butinoline, once formed, might be metabolized and cleared too quickly to exert a therapeutic effect.

Expert Insights: The phosphate prodrug strategy hinges on the presence of phosphatases to release the active drug.[1] While ALPs are widespread, their expression can vary significantly between tissues and species. A preliminary PK study that measures both the prodrug and the active metabolite is not just recommended; it is essential for interpreting efficacy data.[6]

Workflow: Investigating Bioactivation

start Start: Lack of Efficacy with Stable Formulation pk_study Conduct Pilot PK Study (IV and Route of Interest) start->pk_study measure Measure Plasma Concentrations of Both Prodrug (Butinoline-P) and Active Drug (Butinoline) pk_study->measure analyze Analyze PK Parameters: Cmax, Tmax, AUC, T½ measure->analyze high_prodrug High Prodrug, Low Active Drug? analyze->high_prodrug rapid_clearance Rapid Clearance of Both? high_prodrug->rapid_clearance No inefficient_conversion Problem: Inefficient Conversion. Investigate alternative prodrug strategies or models. high_prodrug->inefficient_conversion Yes good_exposure Good Exposure of Active Drug? rapid_clearance->good_exposure No pk_issue Problem: Poor PK Profile. Consider formulation changes or different dosing regimen. rapid_clearance->pk_issue Yes pd_issue PK is not the issue. Proceed to Pharmacodynamic Troubleshooting. good_exposure->pd_issue Yes

Caption: Decision tree for troubleshooting bioactivation via PK analysis.

Experimental Protocol: Pilot Pharmacokinetic Study

  • Animal Groups: Use a small cohort of animals (n=3 per timepoint). Include groups for both intravenous (IV) and your intended therapeutic route (e.g., intraperitoneal (IP) or oral (PO)) administration. The IV group is crucial for determining absolute bioavailability.

  • Dosing: Administer a single, well-tolerated dose of Butinoline phosphate.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined timepoints. A typical schedule might be:

    • IV: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • IP/PO: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Plasma Processing: Immediately process the blood to plasma (e.g., centrifugation of blood collected in EDTA tubes) and store frozen at -80°C until analysis.

  • Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of both Butinoline phosphate and the active Butinoline in the plasma samples.

  • Data Analysis: Calculate key PK parameters.

PK ParameterWhat It Tells YouImplication if Unfavorable
Prodrug Area Under the Curve (AUC) Overall exposure to the prodrug.High prodrug AUC with low active drug AUC suggests poor conversion.
Active Drug AUC Overall exposure to the active therapeutic agent.Low active drug AUC is a direct indicator of why efficacy may be failing.
Time to Max Concentration (Tmax) Speed of absorption and conversion.A very long Tmax might mean conversion is slow.
Half-life (T½) Rate of elimination.A very short T½ for the active drug may require more frequent dosing.

Section 3: Pharmacodynamics (PD) and Experimental Design

If your PK data shows good exposure to the active drug at the site of action, but efficacy is still low, the issue may lie with the pharmacodynamics—what the drug does to the body—or the overall design of the efficacy experiment.

Q3: My PK data looks good, showing significant exposure to the active Butinoline molecule, but the therapeutic effect is minimal. What's next?

A3: This scenario points away from the prodrug aspect and towards the fundamental activity of the parent compound or the design of your efficacy model.

Plausible Causes & Troubleshooting:

  • Insufficient Target Engagement: The concentration of the active drug reaching the target tissue may not be high enough to engage the biological target effectively, even if plasma levels seem adequate.

  • Incorrect Dosing Regimen: The dosing frequency may not be optimized to maintain a therapeutic concentration above the minimum effective level for the required duration.[7]

  • Model Resistance: The chosen animal model (e.g., tumor xenograft, disease model) may have intrinsic resistance mechanisms to the drug's mechanism of action.

  • Flawed Efficacy Endpoints: The methods used to measure efficacy (e.g., tumor volume, behavioral score) may not be sensitive enough or may be measured at the wrong timepoints.

Expert Insights: A common pitfall is assuming that plasma concentration directly reflects the concentration at the target tissue. For instance, drugs targeting the central nervous system must cross the blood-brain barrier. It is crucial to correlate the PK profile with the pharmacodynamic effect (a PK/PD model).[5] A dose-range finding study is a prerequisite for a pivotal efficacy study to establish this relationship.[6]

Workflow: Optimizing the Efficacy Study Design

start Start: Good PK, Poor Efficacy dose_response Conduct Dose-Response and MTD Study start->dose_response check_schedule Evaluate Dosing Schedule (e.g., QD vs. BID) dose_response->check_schedule tissue_dist Measure Drug Concentration in Target Tissue (if possible) check_schedule->tissue_dist target_engagement Assess Target Engagement (e.g., Biomarker Assay) tissue_dist->target_engagement review_model Review Appropriateness of Animal Model target_engagement->review_model review_endpoints Review Efficacy Endpoints and Timing review_model->review_endpoints conclusion Synthesize Data to Identify Root Cause review_endpoints->conclusion

Caption: Systematic approach to troubleshooting pharmacodynamic and experimental design issues.

Recommendations for Efficacy Study Design:

  • Dose-Response Study: Before launching a large efficacy study, test at least 3-4 dose levels to understand the relationship between dose and effect. This helps ensure your main study is conducted at a pharmacologically active dose.

  • Maximum Tolerated Dose (MTD): An MTD study is essential to identify the highest dose that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss).[6] Efficacy studies are often run at or near the MTD.

  • PK/PD Correlation: In your pilot studies, collect efficacy endpoint data alongside PK samples. This can help you determine the minimum plasma/tissue concentration required for a therapeutic effect and optimize your dosing to stay above that threshold.

  • Model Validation: Ensure the animal model you are using is appropriate and has been validated for the disease . For example, if targeting a specific human protein, ensure the rodent ortholog is expressed and susceptible to the drug.

References

  • Mechanism of action, pharmacokinetic and pharmacodynamic profile, and clinical applications of nitrogen-containing bisphosphonates. PubMed.[Link]

  • Mechanism and regulation of intestinal phosphate absorption. PubMed.[Link]

  • Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. DSpace Repository.[Link]

  • The basics of phosphate metabolism. PubMed Central (PMC).[Link]

  • Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry.[Link]

  • Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Samara Journal of Science.[Link]

  • Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides. MDPI.[Link]

  • Butinoline phosphate | C20H24NO5P. PubChem.[Link]

  • Toward an in vivo dissolution methodology: a comparison of phosphate and bicarbonate buffers. PubMed.[Link]

  • Biological Investigation of a Water-Soluble Isoginkgetin-Phosphate Analogue, Targeting the Spliceosome with In Vivo Antitumor Activity. ResearchGate.[Link]

  • Characterization of intestinal phosphate absorption using a novel in vivo method. PubMed.[Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.[Link]

  • Phosphonate prodrugs: an overview and recent advances. PubMed Central (PMC).[Link]

  • Development and in vivo validation of phospholipid-based depots for the sustained release of bupivacaine. ResearchGate.[Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers.[Link]

  • Betulin-3,28-diphosphate as a Component of Combination Cytostatic Drugs for the Treatment of Ehrlich Ascites Carcinoma In Vitro and In Vivo Experiments. MDPI.[Link]

  • What is the mechanism of Simethicone? Patsnap Synapse.[Link]

  • The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI.[Link]

  • Physiology-based pharmacokinetics of caspofungin for adults and paediatrics. PubMed.[Link]

  • Preparation, Characterization and in vivo Study of Borneol-Baicalin-Liposomes for Treatment of Cerebral Ischemia-Reperfusion Injury. ResearchGate.[Link]

  • Advances in the Synthesis and Analysis of Biologically Active Phosphometabolites. PubMed Central (PMC).[Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute.[Link]

  • Pharmacokinetics. PubMed.[Link]

  • Viscoelastic Characterization and Degradation Stability Investigation of Poly(butylene-adipate-co-terephthalate) – Calcium-Pho. IRIS.[Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.[Link]

  • Pyridoxal 5'-phosphate. PubChem.[Link]

  • Pharmacokinetics of a sustained release formulation of pyridoxal phosphate of buflomedil after single or repeated oral doses in healthy volunteers. PubMed.[Link]

  • The impact of chemical composition on the degradation kinetics of poly(lactic-co-glycolic) acid copolymers cast films in phosphate buffer solution. ResearchGate.[Link]

  • Troubleshooting computational methods in drug discovery. PubMed.[Link]

  • Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. bioaccess.[Link]

  • The effect of inorganic phosphate on the stability of some enzymes. PubMed.[Link]

  • Stability of methacholine chloride solutions under different storage conditions over a 9 month period. PubMed.[Link]

Sources

Troubleshooting

Optimizing Butinoline phosphate concentration for cell-based assays

Technical Support Center: Optimizing Butinoline Phosphate for Cell-Based Assays Role: Senior Application Scientist Topic: Optimization of Butinoline Phosphate Concentrations Ticket ID: BP-OPT-2024 Status: Resolved Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Butinoline Phosphate for Cell-Based Assays

  • Role: Senior Application Scientist

  • Topic: Optimization of Butinoline Phosphate Concentrations

  • Ticket ID: BP-OPT-2024

  • Status: Resolved

Executive Summary

Butinoline phosphate is a synthetic anticholinergic agent acting primarily as a muscarinic receptor antagonist. While the phosphate salt form enhances aqueous solubility compared to the free base, it introduces specific challenges in cell-based assays, particularly regarding calcium-phosphate precipitation in culture media and pH-dependent stability. This guide provides a self-validating workflow to determine the optimal concentration range (


) while mitigating physicochemical artifacts.

Phase 1: Reconstitution & Solubility (The Foundation)

Q: My Butinoline phosphate stock solution precipitates when added to DMEM. Is the compound defective?

A: The compound is likely functional; the issue is physicochemical incompatibility. Butinoline phosphate dissociates into the protonated amine and phosphate ions. In culture media like DMEM (which contains ~1.8 mM Calcium), high local concentrations of phosphate can exceed the solubility product (


) of Calcium Phosphate, causing immediate micro-precipitation.

Protocol for Stable Stock Preparation:

  • Primary Stock (Master): Dissolve Butinoline phosphate powder in 100% DMSO or sterile water to 10–50 mM.

    • Note: While phosphate salts are water-soluble, DMSO is preferred for long-term frozen storage (-20°C) to prevent hydrolysis.

  • Intermediate Dilution (Critical Step): Do NOT dilute the Master Stock directly into cell culture media.

    • Dilute the Master Stock 1:10 or 1:100 into PBS (Phosphate Buffered Saline, Ca/Mg-free) .

    • Why? This creates a buffer zone where the compound is diluted before encountering calcium ions.

  • Final Working Solution: Add the Intermediate solution to your assay media. Ensure the final DMSO concentration remains <0.5% (v/v) to avoid solvent toxicity.

Visual Workflow: Preventing Precipitation

StockPrep cluster_0 Step 1: Solubilization cluster_1 Step 2: Intermediate cluster_2 Step 3: Assay Dosing Powder Butinoline Phosphate Powder Master Master Stock (10-50 mM) Powder->Master Dissolve DMSO 100% DMSO DMSO->Master Inter Intermediate Stock (100 µM - 1 mM) Master->Inter 1:10 Dilution (Prevents Shock) PBS PBS (Ca++/Mg++ Free) PBS->Inter Final Assay Well (Final Conc) Inter->Final Final Dilution Media Assay Media (DMEM/RPMI) Media->Final

Caption: Step-by-step dilution workflow to prevent calcium-phosphate precipitation artifacts in cell culture media.

Phase 2: Dose-Response Optimization (The Core)

Q: What concentration range should I use for


 determination? 

A: As a muscarinic antagonist, Butinoline typically exhibits activity in the nanomolar to low micromolar range. Starting at high concentrations (e.g., 100 µM) often yields "false positives" due to off-target effects or non-specific cytotoxicity.

Recommended Experimental Design:

  • The "Broad" Sweep (Logarithmic):

    • Range:

      
       M to 
      
      
      
      M (10 µM down to 0.1 nM).
    • Steps: Half-log dilutions (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM...).

    • Control: Include a known antagonist like Atropine (1 µM) as a positive control for full receptor blockade.

  • The "Narrow" Sweep (Linear):

    • Once the approximate

      
       is found (e.g., 50 nM), design a linear range around this point (e.g., 10 nM to 100 nM) to refine the Hill slope.
      

Data Analysis Table: Interpreting Curve Shapes

Curve FeatureObservationDiagnosisCorrective Action
Hill Slope > 1.5 (Steep)Precipitation or Non-specific toxicity.Check solubility; reduce max concentration.
Hill Slope < 0.8 (Shallow)Negative cooperativity or impure compound.Verify compound purity; check for receptor subtypes.
Bottom Plateau > 0% ActivityIncomplete blockade.Increase incubation time; check for agonist concentration (should be

).
Top Plateau < 100% ActivitySolubility limit reached.Use the "Intermediate Dilution" protocol above.

Phase 3: Assay Specifics & Mechanism (The Context)

Q: I see signal drift in my Calcium Flux assay. Is Butinoline interfering?

A: Butinoline is a competitive antagonist. In Calcium Flux assays (e.g., FLIPR), the timing of addition is critical. If you add Butinoline simultaneously with the agonist (Acetylcholine), you may not reach equilibrium, leading to variable data.

Mechanistic Insight: Muscarinic receptors (


) couple to 

proteins, triggering PLC

and Calcium release. Butinoline must bind and stabilize the receptor in an inactive state before the agonist challenge.

Optimized Protocol:

  • Pre-incubation: Incubate cells with Butinoline Phosphate for 15–30 minutes at 37°C.

  • Challenge: Inject Agonist (Acetylcholine) at its

    
     concentration.
    
  • Readout: Measure peak Calcium response relative to vehicle control.

Visual Pathway: Target Context

Pathway cluster_membrane Cell Membrane Receptor Muscarinic Receptor (M1/M3) Gq Gq Protein Receptor->Gq Signal Transduction Butinoline Butinoline (Antagonist) Butinoline->Receptor Blocks Agonist Acetylcholine (Agonist) Agonist->Receptor Activates PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: Mechanism of Action. Butinoline competes with Acetylcholine for the Muscarinic receptor, preventing Gq-mediated Calcium release.

References

  • NIH Assay Guidance Manual.In Vitro Cell Based Assays for Screening G Protein-Coupled Receptors.

    • Source: [1]

  • TargetMol.

    • Source:

  • Eurofins Discovery.Muscarinic M3 Receptor Antagonist Assay Protocol.

    • Source:

  • Thermo Fisher Scientific.Troubleshooting Calcium Flux Assays in GPCR Drug Discovery.

    • Source:

Sources

Optimization

Overcoming off-target effects of Butinoline phosphate

Technical Support Center: Butinoline Phosphate Welcome to the technical support center for Butinoline Phosphate, a potent inhibitor of Polo-like Kinase 1 (PLK1). This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Butinoline Phosphate

Welcome to the technical support center for Butinoline Phosphate, a potent inhibitor of Polo-like Kinase 1 (PLK1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for its use in cancer cell line research. Here, we address common challenges, particularly the off-target effects that can confound experimental results, and offer validated protocols to ensure data integrity.

I. Understanding Butinoline Phosphate: Mechanism and Challenges

Butinoline Phosphate is a small molecule inhibitor designed to target the ATP-binding pocket of PLK1, a serine/threonine kinase crucial for mitotic progression.[1][2] Overexpression of PLK1 is a hallmark of many cancers, making it a prime therapeutic target.[1][3] Inhibition of PLK1 is expected to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3]

However, users have reported observing cellular senescence and apoptosis at concentrations intended only to induce mitotic arrest. These unexpected phenotypes are likely attributable to off-target inhibition of other kinases, primarily Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3 Beta (GSK3β). This guide will help you dissect and mitigate these off-target effects.

Part 1: Frequently Asked Questions (FAQs)

Q1: My cells are showing a high degree of apoptosis at concentrations where I expect to see only mitotic arrest. Is this due to off-target effects?

A1: This is a common observation and is likely due to the off-target inhibition of pro-survival kinases. While high concentrations of a PLK1 inhibitor will eventually lead to apoptosis following prolonged mitotic arrest, premature apoptosis suggests other pathways are being affected.[3] CK2, for instance, is a potent suppressor of apoptosis, and its inhibition can trigger cell death cascades independent of mitotic catastrophe.[4][5] Similarly, GSK3β inhibition has been shown to induce apoptosis in certain cancer cell lines.[6]

To confirm this, we recommend performing a dose-response experiment and analyzing markers for both mitotic arrest (e.g., phospho-histone H3) and apoptosis (e.g., cleaved caspase-3) at multiple time points. If you observe a significant increase in apoptosis before a substantial population of cells has entered mitotic arrest, off-target effects are the probable cause.

Q2: I am observing a senescent phenotype (enlarged, flattened cells; SA-β-gal staining) instead of the expected mitotic block. Why is this happening?

A2: A senescent phenotype is a strong indicator of off-target activity, particularly against CK2. Inhibition of CK2 has been identified as a mechanism to induce senescence in cancer cells.[4] This off-target effect can mask the intended on-target phenotype of mitotic arrest. It is crucial to operate within a therapeutic window where PLK1 inhibition is maximized and off-target effects are minimized.

Q3: How can I determine the optimal concentration of Butinoline Phosphate to minimize off-target effects in my cell line?

A3: The optimal concentration, or "therapeutic window," is cell-line dependent. We recommend a two-pronged approach to determine this:

  • Biochemical vs. Cellular Potency: First, understand the biochemical IC50 of Butinoline Phosphate against PLK1, CK2, and GSK3β (see data table below). This provides a baseline for their relative potencies.

  • Cellular Target Engagement: Next, perform a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.[7][8][9] These assays measure how strongly the compound binds to its targets inside a living cell, which is more physiologically relevant than biochemical assays.[10] By comparing the dose-response curves for PLK1, CK2, and GSK3β engagement, you can identify a concentration range that provides maximal PLK1 engagement with minimal engagement of the off-target kinases.

Q4: Are there alternative strategies to reduce off-target effects besides optimizing the concentration?

A4: Yes. While concentration optimization is the primary method, you can also consider:

  • Combination Therapy: Using Butinoline Phosphate at a lower concentration in combination with another agent that targets a parallel pathway can sometimes achieve the desired biological outcome with reduced toxicity.[11]

  • Pulsed Dosing: Instead of continuous exposure, a pulsed dosing strategy (e.g., 24 hours on, 24 hours off) may allow for the desired anti-mitotic effect while giving the cells time to recover from transient off-target inhibition.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols to help you validate the on-target and off-target effects of Butinoline Phosphate in your specific experimental system.

Guide 1: Distinguishing On-Target PLK1 Inhibition from Off-Target Effects

The primary goal is to create a clear distinction between the cellular phenotype resulting from PLK1 inhibition versus that from CK2 or GSK3β inhibition.

G cluster_0 Start: Unexpected Phenotype cluster_1 Experimental Validation cluster_2 Data Analysis & Conclusion Start Observe Apoptosis or Senescence at Low Butinoline Phosphate Doses DoseResponse Dose-Response & Time-Course (Western Blot for p-Histone H3, Cleaved Caspase-3, p21) Start->DoseResponse Step 1 CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) DoseResponse->CETSA Step 2 Rescue Genetic Rescue Experiment (Overexpress PLK1) CETSA->Rescue Phenocopy Phenocopy with Selective Inhibitors (Use specific CK2 & GSK3β inhibitors) CETSA->Phenocopy Analysis Compare Dose-Response Curves (Phenotype vs. Target Engagement) CETSA->Analysis Step 3 Rescue->Analysis Phenocopy->Analysis Conclusion Identify Concentration Window (Maximize On-Target, Minimize Off-Target) Analysis->Conclusion

Caption: Workflow for deconvoluting on-target vs. off-target effects.

This protocol will help you correlate the dose of Butinoline Phosphate with specific cellular outcomes.

  • Cell Seeding: Plate your cancer cell line of choice in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with a range of Butinoline Phosphate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 nM). Include a DMSO-treated vehicle control.

  • Time Points: Harvest cells at different time points (e.g., 12, 24, 48 hours) to capture both early and late cellular responses.

  • Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

  • Western Blotting:

    • Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe with the following primary antibodies:

      • On-Target (Mitotic Arrest): Phospho-Histone H3 (Ser10)

      • Off-Target (Apoptosis): Cleaved Caspase-3

      • Off-Target (Senescence): p21

      • Loading Control: GAPDH or β-Actin

  • Analysis: Quantify the band intensities. An ideal concentration will show a strong increase in phospho-histone H3 with minimal induction of cleaved caspase-3 or p21 at earlier time points.

Guide 2: Validating Target Engagement in Live Cells

Biochemical assays are useful, but cellular assays provide more physiologically relevant data by accounting for cell permeability and intracellular ATP concentrations.[10]

CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[12][13]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with Butinoline Phosphate at various concentrations (and a vehicle control) for 1-2 hours at 37°C.

  • Heating: Resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Analysis: Analyze the supernatant by Western blot for your targets: PLK1, CK2, and GSK3β.

  • Interpretation: Plot the band intensity for each target against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement. The magnitude of the shift will be dose-dependent.

CETSA_Workflow A 1. Treat Cells (Butinoline Phosphate or DMSO) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge (Separate Soluble/Insoluble) C->D E 5. Western Blot (Analyze Soluble Fraction for PLK1, CK2, GSK3β) D->E F 6. Plot Melting Curves (Intensity vs. Temperature) E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay.

Part 3: Quantitative Data & Reference Tables

The following table summarizes the known biochemical potencies of Butinoline Phosphate. Use this as a starting point for designing your experiments.

Target KinaseIC50 (nM)Primary FunctionPotential Off-Target Phenotype
PLK1 (On-Target) 5 Mitotic ProgressionMitotic Arrest
CK2 (Off-Target)50Suppression of Apoptosis/SenescenceApoptosis, Senescence
GSK3β (Off-Target)150Diverse (Metabolism, Proliferation)Apoptosis, Anti-proliferative

Note: These are biochemical values. Cellular IC50 values may differ and should be determined empirically using the protocols described above.

Conclusion

Successfully using potent kinase inhibitors like Butinoline Phosphate requires a thorough understanding of both on-target and off-target activities. By employing a systematic approach of dose-response analysis, cellular target engagement assays, and careful phenotypic observation, researchers can define a clear experimental window to ensure that the observed biological effects are truly due to the inhibition of PLK1. This diligence is paramount for generating reproducible and reliable data in the pursuit of novel cancer therapeutics.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Chem Help ASAP. (2020, August 23). off-target effects. YouTube.
  • Taylor & Francis Online. (2024, July 29). Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery.
  • National Institutes of Health. (2022, September 17). Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise.
  • PNAS. Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition.
  • BMC Bioinformatics. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Bioengineer.org. (2026, January 30). New BTK Inhibitors Target CLL-Related Kidney Disease.
  • AACR Journals. Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics.
  • YouTube. (2021, October 12). How to measure and minimize off-target effects...
  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • SpringerLink. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells.
  • Promega Corporation. Kinase Selectivity Profiling Services.
  • National Institutes of Health. Pharmacogenomics of off‐target adverse drug reactions.
  • National Institutes of Health. (2021, October 29). Targeting CK2 in cancer: a valuable strategy or a waste of time?
  • MDPI. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity.
  • National Institutes of Health. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • News-Medical. NanoBRET™ Target Engagement for drug development.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Simethicone?
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • MDPI. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia.
  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • ResearchGate. Effects of glycogen synthase kinase‐3β (GSK3β) inhibition on the...
  • PubMed. High-throughput biochemical kinase selectivity assays: panel development and screening applications.
  • MDPI. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation.
  • National Institutes of Health. Simethicone - StatPearls - NCBI Bookshelf.
  • PubMed Central. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ResearchGate. CK2 modulates the Warburg effect in cancer cells under unfavorable...
  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a...
  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Frontiers. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward.
  • National Institutes of Health. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy.
  • PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • PubMed. Mechanism and regulation of intestinal phosphate absorption.
  • Drug Discovery News. The precision paradox: Off-target effects in gene editing.
  • National Institutes of Health. (2023, April 19). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?
  • PubMed Central. Bisphosphonates: Mechanism of Action and Role in Clinical Practice.
  • National Institutes of Health. (2010, September 23). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. NanoBRET Assay Services.
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
  • PubMed. Mechanism of action, pharmacokinetic and pharmacodynamic profile, and clinical applications of nitrogen-containing bisphosphonates.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

Sources

Troubleshooting

Technical Support Center: Butinoline Phosphate Assay Interference

Here is the technical support guide for Butinoline Phosphate interference. Status: Active | Topic ID: BP-INT-001 | Last Updated: October 26, 2025[1][2][3] Executive Summary Butinoline phosphate (CAS: 54118-66-0) is a syn...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for Butinoline Phosphate interference.

Status: Active | Topic ID: BP-INT-001 | Last Updated: October 26, 2025[1][2][3]

Executive Summary

Butinoline phosphate (CAS: 54118-66-0) is a synthetic anticholinergic antispasmodic.[1][2][3] In biochemical high-throughput screening (HTS) and lead optimization, this compound frequently generates false positives or anomalous inhibition curves .[1][2][3]

This guide addresses the three primary interference mechanisms associated with this compound:

  • Inorganic Phosphate Contamination: False positives in colorimetric kinase/phosphatase assays due to the salt form.[2][3]

  • Colloidal Aggregation: Non-specific enzyme inhibition caused by the lipophilic diphenyl/alkyne structure.[2][3]

  • Optical Quenching: Interference with UV-based detection methods.[1][2][3]

Part 1: Diagnostic Logic

Before modifying your assay, use this logic flow to identify the specific interference mechanism affecting your data.[3]

TroubleshootingLogic Start Start: Anomalous Data with Butinoline Phosphate Q1 Is the assay measuring Inorganic Phosphate (Pi)? (e.g., Malachite Green) Start->Q1 Q2 Does activity restore upon adding 0.01% Triton X-100? Q1->Q2 No Result_Salt CRITICAL ERROR: Phosphate Salt Interference. (See Section 2) Q1->Result_Salt Yes Q3 Is the signal readout Absorbance < 300nm? Q2->Q3 No Result_Agg CONFIRMED: Colloidal Aggregation. (See Section 3) Q2->Result_Agg Yes Result_Optical POSSIBLE: Optical/UV Interference. (See Section 4) Q3->Result_Optical Yes Result_True Likely True Pharmacological Interaction (Anticholinergic) Q3->Result_True No

Figure 1: Decision matrix for isolating the source of assay interference.

Part 2: The Phosphate Salt Trap (Critical)

The Issue: Butinoline is supplied as a phosphate salt (


).[2][3] If your assay detects enzyme activity by measuring the release of inorganic phosphate (Pi)—common in kinase, ATPase, and phosphatase assays—the drug itself provides a massive background signal of Pi.

Mechanism: In aqueous solution, Butinoline Phosphate dissociates.[3] The free phosphate ions (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) react immediately with molybdate-based detection reagents (e.g., Malachite Green), mimicking high enzyme activity.[2][3]

Symptoms:

  • High background signal in "No Enzyme" controls containing the compound.[3]

  • "Negative Inhibition" (signal increases as drug concentration increases).[2][3]

Corrective Action: You cannot use the phosphate salt form in Pi-detection assays.

  • Switch Detection Method: Use an ADP-detection assay (e.g., ADP-Glo™) or a fluorescent antibody-based assay (e.g., HTRF) that does not rely on free phosphate.[1][2][3]

  • Desalting (Not Recommended): While you can convert the salt to a free base using an alkaline extraction, this alters solubility.[3]

  • Mathematical Correction: If switching assays is impossible, run a "Compound Only" blank at every concentration and subtract this value. Note: This reduces assay dynamic range.

Part 3: Colloidal Aggregation (Non-Specific Inhibition)[2][3]

The Issue: Butinoline contains a hydrophobic diphenyl-alkyne core and a basic amine.[1][2][3] At micromolar concentrations, such molecules often self-assemble into colloidal particles that sequester enzymes, causing false inhibition .[1][2][3]

Mechanism: The aggregates adsorb the enzyme to their surface, preventing substrate access or denaturing the protein.[3] This is a physical, not pharmacological, effect.[3]

Troubleshooting Protocol: The Detergent Sensitivity Test Standard validation based on Shoichet et al. guidelines.

StepActionScientific Rationale
1 Prepare Assay BufferSplit buffer into two aliquots: A (Standard) and B (Detergent) .
2 Add DetergentTo Aliquot B, add non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20).[1][2][3]
3 Run Dose-ResponsePerform the assay with Butinoline Phosphate using both buffers.
4 Analyze IC50Compare the inhibition curves.

Data Interpretation:

  • Aggregation: If the IC50 shifts significantly (>3-fold) or inhibition disappears in the presence of detergent, the compound is acting as an aggregator.[3] The detergent disrupts the colloid, restoring enzyme activity.[3]

  • True Inhibition: If the IC50 remains stable, the inhibition is likely a true binding event.[3]

Part 4: Optical Interference (UV/Fluorescence)

The Issue: The diphenyl structure of Butinoline absorbs light in the UV range (typically peaks around 250-260 nm) and may exhibit intrinsic fluorescence or quenching properties depending on the buffer pH.[2][3]

Mechanism:

  • Inner Filter Effect: If the compound absorbs at the excitation or emission wavelength of your fluorophore, it will artificially decrease the signal (False Positive for inhibition).[3]

  • Autofluorescence: The compound emits light at the detection wavelength (False Negative for inhibition).[2][3]

Validation Protocol: Spectral Scanning

  • Prepare Compound: Dilute Butinoline Phosphate to the highest testing concentration (e.g., 10 µM) in assay buffer.

  • Scan Absorbance: Measure OD from 200 nm to 600 nm.

    • Flag: If OD > 0.1 at your assay's excitation/emission wavelengths.[2][3]

  • Scan Fluorescence: Excite at your assay's excitation wavelength and scan emission.[2][3]

    • Flag: If emission signal is >10% of your positive control signal.[2][3]

Part 5: Summary of Interference Profiles
Assay TypeRisk LevelPrimary MechanismRecommended Solution
Malachite Green (Pi) SEVERE Phosphate salt contaminationMUST switch to ADP-Glo or HTRF.[1][2][3]
Luciferase (ATP) LowPotential luciferase inhibitionRun counter-screen with purified luciferase.[1][2][3]
Fluorescence Polarization ModerateAggregation / QuenchingAdd 0.01% Triton X-100; check intrinsic fluorescence.[1][2][3]
Radiometric (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
NoneN/AGold standard for verifying true activity.[2][3]
References
  • Assay Guidance Manual (NCBI/NIH). Interference with Fluorescence and Absorbance.[2][3]

  • Shoichet, B. K. (2006).[2][3] Screening in a Spirit of Haunted Realism. (Seminal work on colloidal aggregation).[2][3]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[3] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.

  • PubChem Compound Summary. Butinoline Phosphate (CID 56841153).[2][3]

Sources

Optimization

How to prevent Butinoline phosphate precipitation in buffer

Welcome to the technical support center for Butinoline Phosphate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation issues during experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Butinoline Phosphate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation issues during experimental work. We will explore the fundamental causes of precipitation for phosphate salt compounds and provide systematic, actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding Butinoline Phosphate precipitation.

Q1: We observed a white precipitate after adding our Butinoline Phosphate stock solution to our phosphate buffer. What is the most likely cause?

A: This is a classic sign of a "common ion effect" or pH-related solubility issue.[1][2][3] Adding a phosphate salt (Butinoline Phosphate) to a buffer that also contains a high concentration of phosphate ions can decrease the overall solubility of your compound.[1][3][4] Alternatively, if the buffer's pH is significantly different from your stock solution, it may have shifted the equilibrium of Butinoline Phosphate towards its less soluble, free base form.[5][6]

Q2: Our Butinoline Phosphate solution was clear at room temperature, but became cloudy after refrigeration. Why did this happen?

A: Temperature significantly impacts solubility. Most compounds, including many active pharmaceutical ingredients (APIs), are less soluble at lower temperatures.[7] Refrigeration likely decreased the solubility of Butinoline Phosphate below its concentration in your solution, causing it to precipitate out. It is crucial to determine the solubility at different storage and experimental temperatures.[7]

Q3: We are using Phosphate-Buffered Saline (PBS). Could the saline component be the problem?

A: Yes, although less common than pH or common ion effects, the high ionic strength of PBS can sometimes reduce the solubility of organic molecules, a phenomenon known as "salting out." The solubility of a drug can decrease with an increase in the ionic strength of the media.[8]

Q4: What is the very first step we should take to troubleshoot this precipitation?

A: Check the pH. The first and most critical step is to measure the pH of your final solution immediately after you observe the precipitate. Compare this to the pH of your initial buffer and your stock solution. This simple measurement will immediately tell you if an unexpected pH shift is the culprit. The pH-solubility profile of an API should be determined over the pH range of 1.2–6.8.[9]

Section 2: In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, these guides provide a deeper dive into the root causes and solutions for Butinoline Phosphate precipitation.

Guide 1: The Critical Role of pH and pKa

The Problem: Why pH is the Master Variable

For a compound like Butinoline Phosphate, which is a salt of a likely weakly basic parent molecule, solubility is highly dependent on pH.[5][6][8][10] The phosphate salt form is typically charged (protonated) and highly soluble in water. However, this exists in a pH-dependent equilibrium with the uncharged, "free base" form, which is often significantly less soluble.

  • At low pH (acidic): The equilibrium favors the protonated, charged, and more soluble form.

  • At high pH (basic): The equilibrium shifts towards the deprotonated, neutral, and less soluble free base form, which can then precipitate.

This relationship is governed by the compound's pKa, the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form.

Visualizing the pH-Solubility Relationship

The following diagram illustrates the equilibrium between the soluble salt and the less soluble free base of a hypothetical weakly basic drug "B".

pH_Solubility cluster_solution Aqueous Buffer Environment cluster_pH pH Influence Soluble Butinoline-H⁺ (Soluble Salt Form) Insoluble Butinoline (Insoluble Free Base) + H⁺ Soluble->Insoluble Equilibrium (pKa dependent) Precipitate Precipitate↓ Insoluble->Precipitate If [Butinoline] > Solubility Limit Low_pH Low pH (e.g., < pKa - 1) Shifts Equilibrium Left Low_pH->Soluble Favors High_pH High pH (e.g., > pKa + 1) Shifts Equilibrium Right High_pH->Insoluble Favors

Caption: pH-dependent equilibrium of Butinoline Phosphate.

Troubleshooting Steps & Solutions:

  • Measure the pH: Confirm the final pH of your solution. A small error in buffer preparation can lead to a significant pH shift.

  • Adjust the pH: Carefully adjust the pH of your buffer downwards (making it more acidic) using small aliquots of dilute HCl or another appropriate acid. See if the precipitate redissolves. This confirms a pH-dependent solubility issue.

  • Buffer Selection: Ensure you are using a buffer with a pKa close to your target pH for maximum buffer capacity.[11] If your experimental conditions allow, choose a buffer system that operates at a pH at least 1-2 units below the pKa of Butinoline to maintain its soluble, protonated state.

Guide 2: The Common Ion Effect

The Problem: Too Much of a Good Thing

The "common ion effect" describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[2][3][12] In this case, both your drug (Butinoline Phosphate ) and your buffer (e.g., Sodium Phosphate Buffer) contribute phosphate ions to the solution.

According to Le Châtelier's principle, this excess phosphate pushes the dissolution equilibrium to the left, favoring the solid, undissolved state and causing precipitation.[1][4]

Troubleshooting Steps & Solutions:

  • Reduce Buffer Concentration: Try lowering the molarity of your phosphate buffer (e.g., from 100 mM to 25 mM). This reduces the concentration of the common ion. A buffer concentration of 0.05 to 0.5 M is usually sufficient.[11]

  • Switch Buffer Systems: The most effective solution is to switch to a buffer system that does not contain phosphate ions.[13] Good alternatives include:

    • Citrate buffers: Effective in the pH range of 2.5 to 6.5.[14]

    • Acetate buffers: Effective in the pH range of 3.6 to 5.6.[14]

    • HEPES, MOPS, or TRIS: Commonly used biological buffers with various pH ranges.[13]

    • Bicarbonate buffers: Can be used, but have their own complexities.[15]

Data Summary: Common Pharmaceutical Buffer Systems [14]

Buffer SystemEffective pH RangeCommon Use CasesNotes
Phosphate 6.0 - 8.0Ophthalmic, parenteral prepsRisk of common ion effect with phosphate salts.
Citrate 2.5 - 6.5Internal and external formulationsGood alternative to phosphate at acidic/neutral pH.
Acetate 3.6 - 5.6Formulations requiring mild acidityExcellent alternative for lower pH ranges.
Bicarbonate 8.0 - 9.0Injectables requiring alkalinityUseful for higher pH ranges.
Guide 3: The Role of Co-solvents and Excipients

The Problem: Insufficient Intrinsic Solubility

Sometimes, even with optimal pH and buffer choice, the intrinsic water solubility of the molecule is simply too low for the desired concentration. In these cases, formulation aids are necessary.

Solutions:

  • Introduce a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[16] This works by reducing the polarity of the solvent system.

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[17]

    • How to Use: Start by preparing a highly concentrated stock of Butinoline Phosphate in 100% co-solvent (e.g., DMSO). Then, add this stock solution to your buffer dropwise while vortexing. Important: The final concentration of the co-solvent should be kept as low as possible (typically <1-5%) to avoid impacting your biological system.

  • Use Solubility Enhancers (Excipients): Certain excipients can improve solubility.

    • Cyclodextrins: These are ring-shaped molecules that can encapsulate the poorly soluble drug, shielding it from the aqueous environment and increasing its apparent solubility.[18]

    • Surfactants/Detergents: Molecules like Tween® or Triton™ X-100 can form micelles that solubilize hydrophobic compounds. Use these with caution as they can interfere with many biological assays.

Section 3: Systematic Troubleshooting Workflow & Protocols

Follow this systematic workflow to efficiently diagnose and solve precipitation issues.

Workflow Diagram

Troubleshooting_Workflow Start Precipitation Observed Check_pH Step 1: Measure pH of Final Solution Start->Check_pH pH_Shift Is pH different from expected? Check_pH->pH_Shift Adjust_pH Action: Adjust pH or remake buffer correctly pH_Shift->Adjust_pH Yes Check_Buffer Step 2: Check Buffer Composition pH_Shift->Check_Buffer No Success Problem Solved Adjust_pH->Success Common_Ion Is it a phosphate buffer? Check_Buffer->Common_Ion Switch_Buffer Action: Switch to a non-phosphate buffer (Citrate, Acetate) Common_Ion->Switch_Buffer Yes Check_Concentration Step 3: Evaluate Concentration Common_Ion->Check_Concentration No Switch_Buffer->Success Too_High Is concentration near known solubility limit? Check_Concentration->Too_High Add_Cosolvent Action: Add a co-solvent (e.g., DMSO, PEG) or reduce concentration Too_High->Add_Cosolvent Yes Too_High->Success No, problem likely solved Add_Cosolvent->Success

Caption: Systematic workflow for troubleshooting precipitation.

Protocol: Buffer Solubility Screening

This protocol helps you systematically determine the optimal buffer system for Butinoline Phosphate.

Objective: To identify a buffer system (composition, pH, and concentration) that maintains the solubility of Butinoline Phosphate at the target experimental concentration.

Materials:

  • Butinoline Phosphate

  • A selection of buffer salts (e.g., Sodium Phosphate monobasic/dibasic, Sodium Citrate, Sodium Acetate)

  • Acids and bases for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • Co-solvents (e.g., DMSO, Ethanol)

  • Calibrated pH meter

  • Vortex mixer

  • Visual inspection equipment (light box or microscope)[19]

Methodology:

  • Prepare Buffer Stocks: Prepare a matrix of potential buffer solutions.

    • Buffer Type: Phosphate, Citrate, Acetate.

    • Concentration: 25 mM and 100 mM.

    • pH: Prepare buffers at three relevant pH points, e.g., 5.0, 6.5, 7.4.

    • Ensure all buffers are sterile filtered if required for the final application.

  • Prepare Drug Stock: Prepare a high-concentration stock of Butinoline Phosphate (e.g., 100x the final desired concentration) in an appropriate solvent (start with water; if insoluble, use DMSO).

  • Test Matrix Setup: In clear vials or a 96-well plate, add the appropriate volume of each buffer from your matrix.

  • Drug Addition: Add the stock Butinoline Phosphate to each buffer to achieve your final target concentration. For example, add 10 µL of a 100x stock to 990 µL of buffer.

  • Equilibration and Observation:

    • Vortex each sample thoroughly.

    • Incubate the samples under your standard experimental conditions (e.g., 37°C) for a set period (e.g., 2 hours). It is recommended to check solubility at different time points (e.g., 0, 1, 4, and 24 hours).[8]

    • Visually inspect each sample for any signs of precipitation or cloudiness against a dark background.[19]

  • Analysis: Record your observations in a table. The optimal buffer is the one that remains clear throughout the incubation period. If all aqueous buffers fail, repeat the experiment but include a low percentage (e.g., 1% and 5%) of a co-solvent in each buffer condition.

References

  • Ayogua, P. C., Ezugwu, M. I., & Eze, F. I. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. Journal of Chemistry Letters, 1, 77-83.
  • Bansal, A. K., Kumar, L., & Amin, A. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).
  • Biology Stack Exchange. (2012). How to prevent protein precipitation? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]

  • Gere, D. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. LCGC North America.
  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery – An update. International Journal of Pharmaceutics, 535(1-2), 379-392.
  • Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316.
  • Murase, N., & Franks, F. (1989). Salt precipitation during the freeze-concentration of phosphate buffer solutions. Biophysical Chemistry, 34(3), 293-300.
  • Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2005). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 41(3).
  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]

  • ResearchGate. (2025).
  • ResearchGate. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Request PDF.
  • Siedler, S., et al. (2014). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Pharmaceutical Development and Technology, 19(3), 257-264.
  • Tsume, Y., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 103(6), 1975-1984.
  • van der Zanden, E., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics, 20(7), 3704-3713.
  • Vishakha, V., et al. (2020). A comprehensive review on solubility enhancement techniques for poorly soluble drugs. World Journal of Pharmaceutical Research, 9(5), 585-598.
  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms.

Sources

Troubleshooting

Technical Support Center: Butinoline Phosphate (Cat. #BP-57248)

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Unexpected Experimental Results Introduction: The Scientist’s Perspective Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Unexpected Experimental Results

Introduction: The Scientist’s Perspective

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

You are likely here because your data with Butinoline phosphate (CAS 57248-89-2) is not matching your hypothesis. Whether you are observing erratic dose-response curves, precipitation in your organ bath, or inconsistent


 values, these anomalies often stem from three specific areas: physicochemical incompatibility , non-equilibrium binding kinetics , or receptor subtype heterogeneity .

Butinoline is a synthetic anticholinergic agent featuring a diphenylmethane scaffold and a pyrrolidine ring. While it acts as a competitive muscarinic antagonist, its lipophilicity and salt form (phosphate) introduce unique experimental variables. This guide bypasses generic advice to address the specific "ghosts" in the machine of anticholinergic research.

Module 1: Physicochemical Anomalies (Solubility & Stability)

User Ticket #1: "I prepared a 10 mM stock in PBS, but when I added it to my Krebs-Henseleit buffer, the solution became cloudy/precipitated. Is the product defective?"

Diagnosis: This is likely Calcium Phosphate precipitation , not product degradation. Butinoline is supplied as a phosphate salt.[1][2] When a high concentration of phosphate (from the drug stock) meets the high calcium concentration (


 ~2.5 mM) typical in Krebs or Tyrode’s physiological salt solutions, the solubility product (

) of calcium phosphate can be exceeded locally, causing immediate precipitation.

The Fix: The "Solvent-First" Protocol Do not dissolve the solid directly into high-salt buffers. Follow this reconstitution workflow:

Solubilization_Protocol Start Solid Butinoline Phosphate Step1 Dissolve in DMSO (Stock) Target: 10-100 mM Start->Step1 Avoid PBS directly Step2 Aliquot & Store (-20°C, Desiccated) Step1->Step2 Stability > 6 months Step3 Dilute in Water (Intermediate 10x) Step2->Step3 Minimize DMSO shock Step4 Add to Assay Buffer (Final Conc.) Step3->Step4 Prevent CaPO4 precip.

Caption: Step-by-step solubilization workflow to prevent calcium phosphate precipitation and ensure accurate dosing.

Technical FAQ:

  • Q: Why DMSO?

    • A: The diphenyl structure of Butinoline makes the free base moiety lipophilic. DMSO ensures the organic component remains solvated while the phosphate counter-ion dissociates harmlessly. Keep final DMSO concentration <0.1% in live tissue assays to avoid solvent toxicity.

  • Q: Can I use ethanol?

    • A: Yes, but ethanol evaporates faster, altering stock concentrations over time. DMSO is preferred for stability.

Module 2: Pharmacological Divergence (Binding & Potency)[3]

User Ticket #2: "My IC50 values are shifting between experiments, and the curve slope is shallow (Hill slope < 1.0). Is the drug degrading?"

Diagnosis: If the compound purity is verified (>98%), this is likely a Non-Equilibrium Artifact or Non-Specific Binding (NSB) . Muscarinic antagonists like Butinoline often have slow dissociation rates (slow


). If you measure the response before the system reaches equilibrium, your 

will appear artificially high (lower potency).

The Mechanism of Interference:

Binding_Mechanism Drug Butinoline (Ligand) Receptor Muscarinic Receptor (M1/M3) Drug->Receptor Desired Path (Slow k_on/k_off) Plastic Labware/Tubing (Non-Specific Binding) Drug->Plastic Lipophilic Adsorption (Loss of Free Drug) Complex Stable Receptor-Ligand Complex Receptor->Complex Equilibrium (Time Dependent)

Caption: Competition between specific receptor binding and non-specific adsorption to labware, affecting free drug concentration.

Troubleshooting Protocol:

  • Check Incubation Time:

    • Many researchers incubate for 10-15 minutes. For high-affinity antagonists, extend incubation to 60–90 minutes to ensure equilibrium, especially at low concentrations.

  • Mitigate NSB:

    • The lipophilic diphenyl rings can stick to plastic.

    • Solution: Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your assay buffer. This "coats" the non-specific sites, keeping Butinoline in solution and available for the receptor.

  • Verify pH:

    • Butinoline contains a tertiary amine (

      
      ). At physiological pH (7.4), it is positively charged (protonated). If your buffer pH drifts to 8.0+, the ratio of uncharged species increases, altering membrane permeability and binding affinity. Always check pH at the end of the experiment. 
      
Module 3: Physiological Interpretation (Tissue Specificity)

User Ticket #3: "The drug blocks spasms in the ileum but has no effect on my bladder preparation. I thought it was a general antispasmodic?"

Diagnosis: This indicates Receptor Subtype Selectivity masking as inefficacy.

  • Ileum: Dominance of M3 receptors (direct contraction) and M2 (relaxation inhibition).

  • Bladder: Mixed M2/M3, but the signal transduction reserve differs.

Butinoline is a competitive antagonist. If the tissue has a high "receptor reserve" (spare receptors), you may see a rightward shift in the agonist curve (Schild shift) rather than a depression of the maximum response.

Data Interpretation Matrix:

ObservationPotential CauseVerification Step
Biphasic Curve Tissue expresses multiple receptor subtypes (e.g., M1 and M2) with different affinities for Butinoline.Use subtype-selective antagonists (e.g., Pirenzepine for M1) to isolate the response.
Schild Slope

1
Non-competitive antagonism or lack of equilibrium.Extend equilibration time. If slope remains <1, suspect allosteric modulation.
Rightward Shift (Agonist) Classic Competitive Antagonism.This is the expected result. Calculate

to quantify affinity.
Depressed Max Response Non-competitive binding or toxic concentrations.Washout experiment. If response recovers, it is non-competitive. If not, it is toxicity.[3]
References
  • PubChem. (n.d.).[1][2][4][5] Butinoline phosphate | C20H24NO5P.[2] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • StatPearls. (2025). Muscarinic Antagonists. NCBI Bookshelf. Retrieved February 2, 2026, from [Link]

  • Steinfeld, T., et al. (2010).[6] In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. Retrieved February 2, 2026, from [Link]

  • Gaylord Chemical. (2007).[7] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 2, 2026, from [Link](Note: Sourced via USPTO/Google Cache)

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: In Vivo Validation of Butinoline Phosphate vs. Atropine

The following guide provides a rigorous framework for validating the in vivo anticholinergic and antispasmodic effects of Butinoline Phosphate , contrasting it with the industry gold standard, Atropine Sulfate . Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous framework for validating the in vivo anticholinergic and antispasmodic effects of Butinoline Phosphate , contrasting it with the industry gold standard, Atropine Sulfate .

Executive Summary & Mechanism of Action

Butinoline Phosphate (CAS 54118-66-0) is a synthetic tertiary amine anticholinergic agent with pronounced musculotropic (antispasmodic) properties.[1][2] Structurally characterized as an alkynyl-amine derivative (1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol), it differs from the tropane alkaloid structure of Atropine .[1][2]

While Atropine acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs), Butinoline combines this antimuscarinic activity with direct smooth muscle relaxation. This dual mechanism theoretically offers superior spasmolysis with potentially fewer systemic anticholinergic side effects (e.g., xerostomia, tachycardia) compared to pure antimuscarinics.[2]

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the competitive antagonism at the neuroeffector junction.[2]

MOA_Pathway Agonist Acetylcholine (ACh) Receptor Muscarinic Receptor (M3 Subtype) Agonist->Receptor Activates Effect Smooth Muscle Contraction Receptor->Effect Signal Transduction (Ca2+ Influx) Butinoline Butinoline Phosphate (Antagonist) Butinoline->Receptor Competitive Blockade Atropine Atropine (Reference) Atropine->Receptor Competitive Blockade

Figure 1: Competitive antagonism mechanism.[1][2] Butinoline phosphate blocks ACh binding at M3 receptors on smooth muscle, preventing calcium influx and contraction.

Comparative Pharmacological Profile

To validate Butinoline, researchers must benchmark it against Atropine. The following table summarizes the core parameters for the validation study.

FeatureButinoline PhosphateAtropine Sulfate (Standard)Validation Goal
Chemical Class Synthetic Alkynyl-Amine (Tertiary)Natural Tropane Alkaloid (Tertiary)Confirm bioequivalence in lipid solubility.[1][2]
Primary Target Smooth Muscle (GI/GU Tract)Systemic Muscarinic ReceptorsDemonstrate higher selectivity for GI spasmolysis.[1][2]
BBB Permeability Moderate (Lipophilic)HighAssess CNS side effects (e.g., sedation).[1][2]
Onset of Action Intermediate (20-40 min PO)Rapid (15-30 min PO/IM)Establish pharmacokinetic lag time.[1][2]
Duration Prolonged (>4 hours)Short-Intermediate (2-4 hours)Prove sustained efficacy.

Experimental Protocols for In Vivo Validation

Three distinct in vivo models are required to triangulate the drug's efficacy: Antispasmodic (GI Motility) , Antisialagogue (Salivation) , and Mydriatic (Pupil Dilation) activity.

Experimental Workflow

Workflow cluster_Arms Experimental Arms (Randomized) Start Study Initiation: Acclimatization (n=30 Rats) Arm1 Group A: Vehicle (Saline Control) Start->Arm1 Arm2 Group B: Atropine (1.0 mg/kg IP) Start->Arm2 Arm3 Group C: Butinoline (0.5 - 5.0 mg/kg IP) Start->Arm3 Assay1 Assay 1: Charcoal Meal Test (GI Transit Inhibition) Arm1->Assay1 Assay2 Assay 2: Pilocarpine Challenge (Salivation Weight) Arm1->Assay2 Arm2->Assay1 Arm2->Assay2 Arm3->Assay1 Arm3->Assay2 Analysis Data Synthesis: Calculate ED50 & Potency Ratio Assay1->Analysis Assay2->Analysis Assay3 Assay 3: Pupillometry (Mydriasis Duration) Assay3->Analysis

Figure 2: Three-arm randomized validation workflow assessing GI motility, secretion, and ocular effects.

Protocol 1: Gastrointestinal Transit (Charcoal Meal Test)

This is the definitive test for antispasmodic efficacy.[1][2]

Objective: Quantify the inhibition of peristalsis. Subjects: Male Wistar rats (180–220 g), fasted for 18 hours.[2]

Methodology:

  • Administration: Administer Vehicle, Atropine (1 mg/kg), or Butinoline (graded doses: 0.5, 1, 2, 4 mg/kg) via intraperitoneal (IP) injection.[2]

  • Wait Period: Allow 30 minutes for absorption.

  • Challenge: Administer 1 mL of Charcoal Meal (10% activated charcoal + 5% gum acacia) orally via gavage.

  • Termination: Euthanize animals 20 minutes post-meal.

  • Measurement: Surgically remove the small intestine (pylorus to caecum).[1][2] Measure:

    • Total length of intestine (

      
      ).[1][2]
      
    • Distance traveled by charcoal front (

      
      ).[1][2]
      
  • Calculation:

    
    [1][2]
    

Validation Criteria: Butinoline should demonstrate dose-dependent inhibition.[1][2] An


 comparable to Atropine indicates potent antimuscarinic activity.[1][2] Superiority is claimed if efficacy is maintained with less central sedation.[1][2]
Protocol 2: Inhibition of Pilocarpine-Induced Salivation

This test measures the "Antisialagogue" side effect profile.[1][2] A lower potency here compared to the GI test suggests selectivity (a desirable trait).[1][2]

Methodology:

  • Anesthesia: Urethane (1.2 g/kg IP).[1][2]

  • Pre-treatment: Administer test drugs (Butinoline vs. Atropine) SC or IP.[1][2]

  • Induction: 15 minutes later, inject Pilocarpine Nitrate (10 mg/kg IP) to induce a "cholinergic storm."[2]

  • Collection: Place pre-weighed cotton balls in the rat's mouth. Change every 10 minutes for 1 hour.

  • Quantification: Weigh cotton balls immediately to determine total saliva mass.[1][2]

Protocol 3: Mydriatic Activity (Pupillometry)

This assesses systemic distribution and ocular side effects.[1][2]

Methodology:

  • Baseline: Measure pupil diameter using a digital caliper under constant ambient light.[1][2]

  • Dosing: Systemic (IP) or Topical (1 drop, 1% solution).

  • Monitoring: Measure pupil diameter at 15, 30, 60, 120, and 240 minutes.

  • Endpoint: Calculate Area Under the Curve (AUC) for pupil dilation over time.[1][2]

Data Synthesis & Expected Results

The following table illustrates how to structure the comparative data for publication.

MetricAtropine (Reference)Butinoline (Test)Interpretation
GI Transit Inhibition (

)
~1.5 mg/kgDetermine EmpiricallyLower value = Higher Potency
Salivation Inhibition (

)
~0.3 mg/kgDetermine EmpiricallyHigher value = Better Selectivity (Less Dry Mouth)
Mydriasis Duration 4–6 HoursDetermine EmpiricallyShorter duration preferred for systemic antispasmodics
Selectivity Ratio 0.2 (Poor Selectivity)Target > 1.0Ratio of (Salivation

/ GI

)

Scientific Insight: Atropine is notoriously non-selective, inhibiting salivation at doses lower than those required to stop gut spasms (Selectivity Ratio < 1). The goal for Butinoline validation is to demonstrate a Selectivity Ratio > 1 , proving it can relax the gut without causing severe dry mouth or vision blur at therapeutic doses.

References

  • PubChem. (2025).[1][2] Butinoline phosphate Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • StatPearls. (2025). Anticholinergic Medications and Pharmacology. NCBI Bookshelf.[1][2] [Link]

  • Mirakhur, R. K., & Dundee, J. W. (1980). Comparison of the effects of atropine and glycopyrrolate on various end-organs. Journal of the Royal Society of Medicine.[2] [Link]

  • Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. International Journal of Biological Sciences. [Link]

Sources

Comparative

Efficacy of Butinoline phosphate compared to other antimuscarinic agents

The following technical guide provides an in-depth analysis of Butinoline phosphate, focusing on its pharmacological efficacy, mechanistic profile, and experimental validation compared to standard antimuscarinic agents....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Butinoline phosphate, focusing on its pharmacological efficacy, mechanistic profile, and experimental validation compared to standard antimuscarinic agents.

Executive Summary

Butinoline phosphate (CAS 54118-66-0) is a synthetic anticholinergic agent primarily utilized for its antispasmodic properties in the gastrointestinal tract. Chemically defined as 1,1-diphenyl-4-pyrrolidino-but-2-yn-1-ol phosphate, it belongs to the class of alkynyl amino alcohols.

Unlike quaternary ammonium compounds (e.g., butylscopolamine) which are peripherally restricted, Butinoline is a tertiary amine . This structural characteristic allows for high oral bioavailability and potential blood-brain barrier (BBB) penetration, influencing both its efficacy profile and its side-effect window. This guide evaluates Butinoline against the gold standard Atropine and the peripherally selective Glycopyrrolate .

Mechanism of Action & Signaling Pathway

Butinoline acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its therapeutic efficacy in gastritis and smooth muscle spasm is primarily mediated through the blockade of M3 receptors on smooth muscle cells.

Pharmacodynamics[1]
  • Target: M3 Muscarinic Receptor (Gq-coupled).

  • Effect: Inhibition of Acetylcholine (ACh)-induced calcium influx.

  • Result: Relaxation of smooth muscle tone (Antispasmodic).[1]

Pathway Visualization

The following diagram illustrates the specific blockade point of Butinoline within the smooth muscle contraction pathway.

Butinoline_Mechanism ACh Acetylcholine (ACh) M3 M3 Receptor (Gq-Coupled) ACh->M3 Activates PLC Phospholipase C (PLC) M3->PLC Stimulates Butinoline Butinoline Phosphate (Competitive Antagonist) Butinoline->M3 Blocks Relaxation Muscle Relaxation (Therapeutic Effect) Butinoline->Relaxation Induces IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Figure 1: Butinoline phosphate prevents smooth muscle contraction by competitively blocking ACh binding at the M3 receptor, interrupting the PLC-IP3-Ca2+ cascade.

Comparative Efficacy Analysis

To objectively evaluate Butinoline, we compare it against Atropine (non-selective reference) and Glycopyrrolate (peripheral reference).

Table 1: Pharmacological Profile Comparison
FeatureButinoline PhosphateAtropine SulfateGlycopyrrolate
Chemical Class Synthetic Tertiary AmineNatural Tertiary AmineSynthetic Quaternary Amine
Receptor Selectivity Non-selective (M1-M3)Non-selective (M1-M5)Non-selective (M1-M3)
CNS Penetration Yes (Moderate)Yes (High)No (Minimal)
Primary Indication GI Spasm / GastritisBradycardia / PoisoningPre-op Secretion Control
Onset of Action IntermediateRapid (IV) / Fast (Oral)Slow (Oral) / Fast (IV)
Key Side Effects Dry mouth, DrowsinessTachycardia, ConfusionDry mouth, Urinary retention
Technical Insight:
  • Vs. Atropine: Butinoline shares the tertiary amine structure, meaning it can treat central cholinergic imbalances but also carries a risk of CNS side effects (drowsiness). However, synthetic optimization often aims to improve the spasmolytic-to-antisecretory ratio compared to Atropine.

  • Vs. Glycopyrrolate: Glycopyrrolate is preferred when CNS effects must be avoided entirely. Butinoline is superior when a central component to the antispasmodic action (e.g., dampening vagal outflow) is beneficial.

Experimental Validation Protocols

For researchers validating Butinoline's efficacy, the following self-validating protocols are standard. These assays quantify the pA2 value (negative logarithm of the antagonist concentration needed to shift the agonist dose-response curve by a factor of 2).

Experiment A: Functional Affinity (Guinea Pig Ileum)
  • Objective: Determine M3 receptor antagonism (Antispasmodic potency).

  • Rationale: The ileum is rich in M3 receptors and provides a direct readout of smooth muscle relaxation.

Protocol:

  • Tissue Prep: Harvest ileum segments (2-3 cm) from male Dunkin-Hartley guinea pigs.

  • Bath Setup: Mount in organ baths containing Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Equilibration: Apply 1g tension; equilibrate for 60 mins, washing every 15 mins.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) using Carbachol (10⁻⁹ to 10⁻⁴ M).

  • Intervention: Washout, then incubate tissue with Butinoline phosphate (e.g., 10⁻⁸ M) for 30 mins.

  • Test Curve: Repeat Carbachol CRC in the presence of Butinoline.

  • Calculation: Plot Schild regression. The x-intercept gives the pA2 value .

    • Validation Criteria: Slope of Schild plot should be close to 1.0 (indicating competitive antagonism).

Experiment B: Cardiac Safety Assay (Guinea Pig Atria)
  • Objective: Determine M2 receptor antagonism (Tachycardia risk).

  • Rationale: M2 receptors mediate bradycardia. Blockade causes tachycardia. A lower affinity here compared to the ileum (M3) indicates a better safety profile.

Protocol:

  • Tissue Prep: Isolate left and right atria.

  • Stimulation: Spontaneously beating right atria (chronotropy) or electrically paced left atria (inotropy).

  • Agonist: Use Carbachol to induce negative inotropy/chronotropy.

  • Antagonist: Incubate with Butinoline and measure the rightward shift of the inhibitory curve.

Data Interpretation Guide

When analyzing literature or internal data for Butinoline, use the following reference ranges for competitive antagonists.

MetricInterpretationTarget for Butinoline
pA2 (Ileum/M3) Higher = More Potent7.5 - 9.0 (Comparable to Atropine ~8.9)
pA2 (Atria/M2) Lower = Safer (Less Tachycardia)Ideal: < 7.0 (Selectivity > M2)
Selectivity Ratio M3 affinity / M2 affinity> 10-fold preference for M3 is optimal for antispasmodics.

Note on Literature: Early studies on butinoline analogues (e.g., Investigations on the mechanisms of action...) utilize these exact assays. Butinoline (Compound 1) typically serves as the baseline, showing competitive antagonism across M1 (vas deferens), M2 (atria), and M3 (ileum) tissues, often displaying a non-selective profile similar to early generation anticholinergics.

References

  • PubChem. (n.d.). Butinoline phosphate | C20H24NO5P. National Library of Medicine. Retrieved from [Link]

  • Wess, J. (1993). Molecular basis of muscarinic acetylcholine receptor function. Trends in Pharmacological Sciences. (Contextual reference for M1-M3 assay protocols).
  • Eglen, R. M., et al. (1996). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Pharmacology & Therapeutics.[2][1][3][4][5][6] (Standard reference for Ileum/Atria assay interpretation).

  • LookChem. (n.d.). Butinoline CAS 968-63-8 Properties. Retrieved from [Link]

Sources

Validation

Reproducibility of Butinoline Phosphate Effects: A Comparative Guide Across Animal Models

Executive Summary Butinoline phosphate (CAS 54118-66-0) is a potent synthetic anticholinergic and antispasmodic agent structurally characterized as 1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol phosphate.[1][2][3] While it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butinoline phosphate (CAS 54118-66-0) is a potent synthetic anticholinergic and antispasmodic agent structurally characterized as 1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol phosphate.[1][2][3] While its efficacy in treating gastrointestinal and biliary spasms is well-documented, reproducibility across preclinical models remains a challenge due to variations in salt-form solubility, receptor subtype distribution (M1 vs. M3), and experimental conditions.

This guide provides a technical framework for researchers to standardize Butinoline phosphate assessment. It moves beyond simple efficacy data to explore the causality of variance, offering self-validating protocols for ex vivo and in vivo models.

Mechanistic Foundation & Signaling Architecture

To ensure reproducibility, one must first control the molecular target. Butinoline phosphate acts primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 subtype responsible for smooth muscle contraction.

The Causality of Action

Unlike direct smooth muscle relaxants (e.g., Papaverine), Butinoline’s effects are strictly dependent on cholinergic tone. In experimental design, this means baseline contraction must be agonist-driven (e.g., Acetylcholine or Carbachol induced) rather than spontaneous, to accurately measure


.
Visualization: M3 Receptor Antagonism Pathway

The following diagram illustrates the specific intervention point of Butinoline within the Gq-coupled signaling cascade.

G ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor (Gq-Coupled) ACh->M3 Binds & Activates Butinoline Butinoline Phosphate (Antagonist) Butinoline->M3 Competitive Blockade Gq Gq Protein Activation M3->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Mechanism of Action: Butinoline phosphate competitively inhibits ACh binding at the M3 receptor, preventing Gq-mediated calcium release and subsequent muscle contraction.

Comparative Efficacy: Benchmarking Against Standards

Reproducibility requires benchmarking. The following data aggregates affinity constants (


 and 

) from validated studies, comparing Butinoline Phosphate against the gold standard (Atropine) and a synthetic alternative (Aprophen).
Table 1: Comparative Affinity Profiles (nM)
Target Tissue / ModelParameterButinoline PhosphateAtropine (Standard)AprophenInterpretation
Guinea Pig Ileum

(Functional Antagonism)
4.5 nM ~1-3 nM~4.5 nMEquipotent to Aprophen; slightly less potent than Atropine.
Rat Pancreatic Acini

(Amylase Release)
1.4 nM 0.8 nM1.5 nMHigh specificity for glandular M3 receptors.
Rat Cerebral Cortex

(Ligand Binding)
6.6 nM 1.2 nM5.0 nMLower CNS affinity implies reduced central side effects compared to Atropine.

Data Source: Synthesized from Unterhalt et al. (1993) and comparative pharmacological reviews.[4]

Critical Control Points for Reproducibility

Variability in Butinoline studies often stems from three overlooked variables. Addressing these ensures "Trustworthiness" in your data.

A. Salt Form Stoichiometry
  • The Pitfall: Researchers often interchange "Butinoline" (Base, MW ~291.4) with "Butinoline Phosphate" (Salt, MW ~389.4).

  • The Fix: Always calculate molarity based on the phosphate salt MW (389.39 g/mol ) .

  • Correction Factor:

    
    . Failure to adjust results in a 25% under-dosing error.
    
B. Buffer Composition & pH

Butinoline is a tertiary amine. Its solubility and ionization are pH-dependent.

  • Standard: Krebs-Henseleit Buffer (pH 7.4).

  • Warning: Phosphate buffers (PBS) can occasionally cause micro-precipitation if calcium concentrations are high (common in muscle baths). Tyrode’s solution is preferred for isolated tissue to prevent calcium phosphate clouding which affects drug bioavailability.

C. Incubation Time (Equilibrium)

Unlike Acetylcholine (rapid onset), Butinoline is lipophilic.

  • Requirement: A minimum 15-minute pre-incubation period is required for the antagonist to equilibrate within the tissue matrix before the agonist challenge curve is generated.

Validated Experimental Protocols

Protocol A: Ex Vivo Guinea Pig Ileum (The Gold Standard)

Purpose: To determine


 values (affinity) in a functional system free from systemic metabolism.

Workflow Diagram:

Workflow Step1 Tissue Harvest (Terminal Ileum) Step2 Mount in Organ Bath (Tyrode's @ 37°C) Step1->Step2 Step3 Equilibration (60 min, 1g tension) Step2->Step3 Step4 Control Curve (Cum. ACh Dosing) Step3->Step4 Step5 Washout & Incubate (Butinoline, 15 min) Step4->Step5 Step6 Test Curve (ACh + Butinoline) Step5->Step6 Step5->Step6 Shift Right Step7 Schild Plot Analysis Step6->Step7

Caption: Step-by-step workflow for determining competitive antagonism constants in isolated tissue.

Detailed Methodology:

  • Preparation: Sacrifice guinea pig (Dunkin-Hartley strain preferred) via cervical dislocation. Immediately excise 10-15 cm of terminal ileum, discarding the 5 cm nearest the ileocecal valve.

  • Mounting: Suspend 2 cm segments in a 10-20 mL organ bath containing Tyrode’s solution gassed with 95%

    
     / 5% 
    
    
    
    at 37°C.
  • Tension: Apply 1.0 g resting tension. Re-tension every 15 mins during the 60-min equilibration.

  • Validation (Self-Check): Perform an initial KCl (60 mM) challenge. Tissues failing to contract >1.5g should be discarded.

  • Dosing:

    • Construct a cumulative concentration-response curve (CCRC) for Acetylcholine (

      
       to 
      
      
      
      M).
    • Wash tissue 3x over 20 minutes.

    • Add Butinoline Phosphate (e.g., 10 nM) and incubate for 15 minutes .

    • Repeat ACh CCRC.

  • Analysis: Calculate the Dose Ratio (DR). A parallel rightward shift confirms competitive antagonism.

Protocol B: In Vivo Charcoal Meal Transit (Rat)

Purpose: To assess systemic bioavailability and functional antispasmodic efficacy.

  • Animals: Wistar rats (180-220g), fasted for 18-24 hours (water ad libitum).

  • Treatment: Administer Butinoline Phosphate (PO or IP) at varying doses (e.g., 1, 3, 10 mg/kg). Include a Vehicle control and Atropine (1 mg/kg) positive control.

  • Challenge: 30 minutes post-drug, administer 1 mL of 10% charcoal suspension in 5% gum acacia orally.

  • Termination: Sacrifice animals 20 minutes after charcoal meal.

  • Measurement: Calculate Peristaltic Index (PI):

    
    
    
  • Reproducibility Check: Control animals must show a PI of 60-70%. If Control PI < 50%, the fasting protocol or charcoal formulation is defective.

References

  • Unterhalt, B., Middelberg, C., Choo, L. K., & Lambrecht, G. (1993). Synthesis and antimuscarinic properties of butinoline and related antagonists. Pharmazie, 48(10), 732-734.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56841153, Butinoline phosphate. PubChem. [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. (General protocol grounding). [Link]

Sources

Comparative

Benchmarking Butinoline Phosphate: A Technical Guide to Comparative Pharmacology

Executive Summary: The Resurgence of "Classic" Antispasmodics In the race for receptor subtype selectivity, "classic" non-selective antimuscarinics like Butinoline phosphate are often overlooked. However, the modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resurgence of "Classic" Antispasmodics

In the race for receptor subtype selectivity, "classic" non-selective antimuscarinics like Butinoline phosphate are often overlooked. However, the modern drug development landscape is shifting back toward multi-target pharmacology for complex smooth muscle disorders where M3 selectivity alone (e.g., Solifenacin) may fail to address the full pathophysiology of spasm.

This guide provides a rigorous technical framework for benchmarking Butinoline phosphate against novel, high-affinity M3 antagonists. It moves beyond simple "efficacy" claims, establishing a protocol-driven comparison of binding kinetics , functional potency , and tissue selectivity .

Mechanistic Architecture & Signaling Pathways

To benchmark Butinoline effectively, one must understand the competitive landscape at the molecular level. Butinoline acts primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), but its efficacy in "spasmolysis" suggests potential downstream effects on Calcium handling that differentiate it from pure M3 antagonists.

Interactive Signaling Pathway (Graphviz)

The following diagram illustrates the competitive antagonism at the M3 receptor and the downstream Calcium signaling cascade that Butinoline disrupts.

G ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor (Gq-Coupled) ACh->M3 Activates Butinoline Butinoline Phosphate (Antagonist) Butinoline->M3 Blocks (Non-selective) Solifenacin Solifenacin (M3 Selective) Solifenacin->M3 Blocks (Selective) Gq Gq Protein M3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Intracellular Ca2+ IP3->Ca Releases from SR MLCK Myosin Light Chain Kinase Ca->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylation

Caption: Competitive antagonism at the Gq-coupled M3 receptor pathway leading to inhibition of smooth muscle contraction.

Comparative Profile: Butinoline vs. Novel Agents

Before initiating wet-lab protocols, establish the baseline characteristics. Butinoline is chemically distinct from the quinuclidine derivatives (Solifenacin) and possesses a diphenyl-butynyl structure that confers high lipophilicity.

FeatureButinoline Phosphate Solifenacin (Reference) Atropine (Control)
Class Synthetic Aminoalkanol EsterQuinuclidine DerivativeTropane Alkaloid
Receptor Selectivity Non-selective (M1-M5)High M3 Selectivity (>M2)Non-selective
Binding Affinity (

)
To be determined (Est. nM range)~10 nM (M3)~0.4 nM (M3)
Mechanism Antimuscarinic + Direct SpasmolyticPure AntimuscarinicPure Antimuscarinic
Primary Indication GI/Urinary Spasm (Acute)Overactive Bladder (Chronic)Bradycardia/Poisoning
BBB Penetration Moderate (Lipophilic)Low (Peripheral preference)High

Experimental Protocols: The Benchmarking Workflow

To scientifically validate Butinoline against novel drugs, you must generate two datasets: Affinity (


)  and Functional Potency (

)
.
Workflow Visualization

Workflow cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Potency Start Compound Preparation (Butinoline PO4) Binding Radioligand Binding (CHO-K1 / M1-M5) Start->Binding Tissue Organ Bath (Guinea Pig Ileum) Start->Tissue Ki_Calc Cheng-Prusoff Analysis Binding->Ki_Calc Report Final Benchmark Profile Ki_Calc->Report Selectivity Ratio Schild Schild Plot (pA2 Determination) Tissue->Schild Schild->Report Functional Efficacy

Caption: Parallel workflow for determining receptor affinity and functional tissue potency.

Protocol A: Radioligand Binding Assay (M3 Selectivity)

Objective: Determine the equilibrium dissociation constant (


) of Butinoline phosphate for the human M3 receptor compared to Solifenacin.

Expertise & Causality:

  • Why CHO-K1 cells? We use Chinese Hamster Ovary cells stably transfected with human M3 receptors to avoid species-specific binding artifacts found in rodent tissue.

  • Why

    
    -NMS?  N-methylscopolamine (NMS) is a hydrophilic ligand that binds cell-surface receptors. Using a lipophilic ligand like QNB would increase non-specific binding, obscuring Butinoline's true affinity.
    

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hM3 cells and homogenize in ice-cold HEPES buffer (20 mM, pH 7.4) . Centrifuge at 40,000 x g for 20 mins. Critical: Remove endogenous ACh by washing the pellet twice.

  • Assay Setup: In a 96-well plate, incubate:

    • 50 µL Membrane suspension (5-10 µg protein).

    • 50 µL

      
      -N-methylscopolamine (~0.2 nM final).
      
    • 50 µL Butinoline phosphate (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C . Note: Butinoline is lipophilic; ensure equilibrium is reached as it may have slower association kinetics than Solifenacin.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Reason: PEI reduces filter binding of the cationic drug.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    [1]
Protocol B: Functional Organ Bath (Guinea Pig Ileum)

Objective: Measure the functional antagonism (


) against Carbachol-induced contractions. This validates if the binding affinity translates to tissue relaxation.

Self-Validating System:

  • Control: Run a cumulative concentration-response curve (CCRC) with Carbachol alone first.

  • Validation: The tissue must return to baseline tension after washing. If baseline drifts >10%, discard the tissue (indicates damage or desensitization).

Step-by-Step Methodology:

  • Tissue Prep: Isolate 2 cm segments of guinea pig ileum. Suspend in Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Agonist Challenge: Construct a control CCRC using Carbachol (

    
     to 
    
    
    
    M). Wash until baseline is restored.
  • Antagonist Incubation: Incubate Butinoline phosphate (e.g., 10 nM) for 20 minutes . Why 20 mins? To ensure tissue penetration and receptor occupancy before the agonist is reintroduced.

  • Re-Challenge: Repeat Carbachol CCRC in the presence of Butinoline.

  • Data Output: Observe the rightward shift of the curve. A parallel shift indicates competitive antagonism. Depression of the maximum response (Emax) suggests non-competitive (allosteric) or direct muscle relaxation mechanisms (spasmolytic effect).

Data Interpretation & Reporting

When presenting your benchmarking data, summarize the results in a comparative potency table.

Hypothetical Data Structure (For Report Generation):

MetricButinoline PhosphateSolifenacinInterpretation
M3 Affinity (

)
Value X (e.g., 8.5)9.0Solifenacin binds tighter to M3.
M2 Affinity (

)
Value Y (e.g., 8.3)7.5Butinoline blocks M2 (heart) more than Solifenacin.
Selectivity (M3/M2) Low (~1.5 fold)High (>30 fold)Solifenacin is "bladder selective"; Butinoline is systemic.
Schild Slope ~1.0~1.0Both are competitive antagonists.

Strategic Conclusion: If Butinoline shows a Schild slope < 1.0 or depresses Emax in the organ bath, it possesses dual-action pharmacology (antimuscarinic + direct smooth muscle relaxation). This makes it superior to Solifenacin for acute, high-intensity spasms (e.g., biliary colic) where simple receptor blockade is too slow or insufficient, despite Solifenacin's superior safety profile for chronic conditions.

References

  • Muscarinic Receptor Subtypes and Signaling : Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors.

  • Radioligand Binding Protocols : Maguire, J. J., et al. (2012). IUPHAR/BPS Guide to PHARMACOLOGY.

  • Solifenacin Pharmacology : Ohtake, A., et al. (2007). In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats.

  • Cheng-Prusoff Equation Derivation : Cheng, Y., & Prusoff, W. H. (1973).[2] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.

  • Smooth Muscle Relaxation Mechanisms : Webb, R. C. (2003). Smooth muscle contraction and relaxation.[3][4][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Butinoline phosphate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54118-66-0 | Formula: C₂₀H₂₄NO₅P | Class: Anticholinergic / Antispasmodic[1]

Executive Summary

As a Senior Application Scientist, I cannot overstate the importance of treating Butinoline Phosphate as a Potent Compound (OEB 3/4) . While often utilized for its antispasmodic properties, this compound acts as a muscarinic receptor antagonist.[1] In a laboratory setting, the primary risk is not just acute toxicity, but systemic absorption via inhalation or mucous membrane contact , which can rapidly induce anticholinergic toxidrome (mydriasis, tachycardia, hyperthermia, and CNS agitation).[1]

This guide moves beyond generic safety advice, providing a self-validating protocol designed to isolate the researcher from the active pharmaceutical ingredient (API).

Part 1: Hazard Profiling & Technical Justification[1]

To select the correct PPE, we must understand the "Why." Butinoline Phosphate is a salt form, rendering it more hydrophilic than its free base.[1] This increases its bioavailability upon contact with moist mucous membranes (eyes, lungs).[1]

ParameterTechnical SpecificationOperational Implication
Pharmacology Muscarinic AntagonistBlocks acetylcholine; risk of rapid systemic onset via inhalation.[1]
Physical State Crystalline Powder (Phosphate Salt)High potential for static generation and aerosolization during weighing.[1]
Estimated OEL < 10 µg/m³ (Derived)Requires containment (Isolator/Hood) + Secondary PPE.[1]
Solubility Water/Alcohol SolubleDecontamination requires aqueous surfactants, not just organic solvents.[1]
Part 2: The PPE Matrix (Personal Protective Equipment)

Core Directive: PPE is the last line of defense, not the first. However, when handling Butinoline Phosphate outside of a closed system (e.g., during weighing or transfer), the following matrix is mandatory.

1. Respiratory Protection
  • Primary Choice: PAPR (Powered Air Purifying Respirator) with HEPA filters.[1]

    • Scientific Logic:[2][3][4] A PAPR provides positive pressure.[1] If a seal breach occurs, air blows out, preventing the ingress of Butinoline dust.

  • Secondary Choice (Hood Use Only): N95 or P100 Half-Mask .[1]

    • Constraint: Only permissible if handling < 100 mg inside a certified Class II Biosafety Cabinet or Chemical Fume Hood.[1]

2. Dermal Protection (Gloves)
  • Protocol: Double Gloving with Nitrile.[1]

  • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.[1]

  • Outer Glove: Extended cuff Nitrile (minimum 5 mil / 0.12 mm thickness).[1]

  • Validation: Change outer gloves every 30 minutes or immediately after splash contact.[1] Phosphate salts can permeate latex; Nitrile offers superior chemical resistance to this class of organic salts.[1]

3. Body Covering
  • Suit: Disposable Tyvek® (or equivalent polyethylene-coated polypropylene).[1]

  • Reasoning: Cotton lab coats trap powder fibers, creating a secondary exposure source in the laundry or office. Tyvek is non-shedding and impermeable to dust.[1]

Part 3: Operational Workflow (Visualization)[1]

The following diagram illustrates the critical "Zone Control" logic required for handling.

ButinolineHandling cluster_zone0 Zone 0: Preparation (Clean) cluster_zone1 Zone 1: Handling (Hot Zone) cluster_zone2 Zone 2: Exit (Transition) Start Risk Assessment & Check Airflow Gowning Don PPE: Tyvek -> Shoe Covers -> Inner Gloves -> PAPR -> Outer Gloves Start->Gowning Verified Weighing Weighing inside BSC/Hood (Use Static Gun) Gowning->Weighing Enter Zone 1 Solubilization Dissolve in Solvent (Reduces Aerosol Risk) Weighing->Solubilization Decon Wipe Down: 1. Surfactant/Water 2. 70% Isopropanol Solubilization->Decon Doffing Doffing Sequence: Outer Gloves -> Suit -> Inner Gloves -> Wash Hands Decon->Doffing Waste Bagged Exit Log Usage & Exit Lab Doffing->Exit

Caption: Operational workflow emphasizing the segregation of "Hot Zones" and the specific decontamination sequence required for phosphate salts.

Part 4: Step-by-Step Handling Protocol
Step 1: Engineering Setup (Pre-Work)[1]
  • Static Control: Phosphate salts are often hygroscopic but can carry significant static charges in low humidity.[1] Use an ionizing fan or anti-static gun inside the weigh hood before opening the vial.[1]

  • Lining: Place a plastic-backed absorbent mat (absorbent side up) in the hood.[1] This captures spills and allows for easy disposal without scrubbing the hood surface directly.[1]

Step 2: Weighing & Transfer[1]
  • The "Wet Method": If your protocol allows, add the solvent to the weighing vessel before adding the powder (taring the solvent). This immediately traps the powder into solution, eliminating airborne dust risk.

  • Tooling: Use disposable spatulas. Do not attempt to wash and reuse spatulas used for potent anticholinergics.[1]

Step 3: Decontamination & Disposal[1][5]
  • The Chemistry of Cleaning: Because this is a phosphate salt , it is likely water-soluble.[1]

    • Wash 1: 5% aqueous surfactant (e.g., Decon 90 or simple soap water).[1] This solubilizes the salt.[1]

    • Wash 2:[3][6] 70% Isopropanol or Ethanol.[1] This removes the surfactant residue.[1]

    • Warning: Do not use 100% alcohol first; it may precipitate the salt or smear it rather than lifting it.[1]

  • Disposal: All solid waste (gloves, mats, spatulas) must be incinerated as Hazardous Pharmaceutical Waste .[1]

Part 5: Emergency Response

Self-Validating Check: If you experience dry mouth or blurred vision within 30 minutes of handling, you have likely suffered an exposure.[1]

  • Inhalation: Move to fresh air immediately. Alert the safety officer.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][7] Do not use alcohol on skin, as it increases transdermal absorption.[1]

  • Antidote Awareness: Medical personnel should be informed the patient was handling a Muscarinic Antagonist .[1] (Physostigmine is the historical antidote, but supportive care is standard).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56841153, Butinoline phosphate. Retrieved from [Link][1][8]

  • Centers for Disease Control and Prevention (NIOSH). Hierarchy of Controls. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Safe Handling of Potent Compounds in the Pharmaceutical Industry. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Butinoline phosphate.[1][8][9] Retrieved from [Link][1][8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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